Milbemycin A3 Oxime
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C31H43NO7 |
|---|---|
Peso molecular |
541.7 g/mol |
Nombre IUPAC |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
Clave InChI |
VDBGCWFGLMXRIK-QXMUHYOBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Milbemycin A3 Oxime's Action on Glutamate-Gated Chloride Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of Milbemycin A3 Oxime on glutamate-gated chloride channels (GluCls). As a member of the milbemycin and avermectin (B7782182) class of macrocyclic lactones, its activity is central to its efficacy as a potent anthelmintic. This document synthesizes key findings on its interaction with GluCls, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
Core Mechanism of Action: Allosteric Modulation and Direct Gating
This compound, along with other macrocyclic lactones, exerts its primary effect by targeting glutamate-gated chloride channels, which are ligand-gated ion channels exclusive to invertebrates.[1][2][3] This specificity contributes to the selective toxicity of these compounds against parasites like nematodes, with minimal impact on their vertebrate hosts.[2][4]
The interaction is not that of a simple agonist or competitive antagonist but rather a complex allosteric modulation. The binding site for milbemycins and avermectins is distinct from the glutamate-binding site.[1] Structural studies have identified this allosteric site within the transmembrane domain, at the interface between subunits.[1][5][6]
The mechanism can be characterized by two primary modes of action:
-
Potentiation of Glutamate Response: At lower, nanomolar concentrations, milbemycins potentiate the effect of the endogenous neurotransmitter, glutamate. They increase the channel's sensitivity to glutamate, leading to an enhanced influx of chloride ions in response to normal synaptic activity.[7]
-
Direct Channel Opening: At higher, micromolar concentrations, these compounds can directly activate the GluCl channel in the absence of glutamate. This activation is characterized by a very slow onset and is practically irreversible.[2][3][4] The result is a prolonged, essentially permanent opening of the chloride channel.
This sustained influx of chloride ions leads to hyperpolarization of the neuronal and muscle cell membranes. This hyperpolarization prevents the generation of action potentials, causing a flaccid paralysis in the parasite, ultimately leading to its expulsion and death.[2][4]
Signaling Pathway Diagram
The following diagram illustrates the dual-mode action of Milbemycin/Avermectin compounds on a glutamate-gated chloride channel.
Quantitative Data Summary
Obtaining precise quantitative data for macrocyclic lactones is challenging due to their slow and irreversible binding properties.[8] The following table summarizes representative data for ivermectin and other milbemycins on various nematode GluCls, which are expected to be comparable to this compound.
| Compound | Channel Subunit(s) | Organism | Parameter | Value | Reference |
| L-Glutamate | HcGluClα3B | Haemonchus contortus | EC50 | 27.6 ± 2.7 µM | [8] |
| L-Glutamate | CeGluClα (AVR-15) | Caenorhabditis elegans | EC50 | 2.2 ± 0.12 mM | [8] |
| Ivermectin | HcGluClα3B | Haemonchus contortus | EC50 | ~0.1 ± 1.0 nM | [8] |
| Ivermectin | HcGluClα3B | Haemonchus contortus | Kd | 0.35 ± 0.1 nM | [8] |
| Milbemycin D | Native GluCl | Ascaris suum | - | Potentiated Glutamate Response | [7] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Kd (Dissociation constant): A measure of the affinity of the drug for the receptor. A lower Kd indicates higher affinity.
Key Experimental Protocols
The characterization of this compound's action on GluCls relies on several key experimental techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a cornerstone technique for studying the function of ion channels expressed in a heterologous system.[9] It allows for the precise control of the cell membrane potential while measuring the resultant ion currents.
Methodology:
-
Preparation of Oocytes: Oocytes are surgically harvested from a female Xenopus laevis frog and treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the specific GluCl subunits of interest is synthesized in vitro. A defined amount of cRNA is then injected into the cytoplasm of each oocyte using a nanoinjector.
-
Incubation and Expression: The injected oocytes are incubated for 2-7 days to allow for the translation of the cRNA and the expression and insertion of functional GluCl channels into the oocyte's plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two glass microelectrodes, filled with a conductive solution (e.g., 3M KCl), are inserted into the oocyte.[10]
-
One electrode, the voltage electrode , measures the membrane potential (Vm).
-
The second electrode, the current electrode , injects the necessary current to clamp the membrane potential at a predetermined holding potential (e.g., -60 mV).
-
A feedback amplifier compares the measured Vm to the command potential and adjusts the injected current accordingly.[11]
-
-
Compound Application: The test compound (e.g., glutamate, milbemycin) is applied to the oocyte via the perfusion system. The resulting inward or outward flow of chloride ions through the expressed GluCl channels is recorded as a current. Dose-response curves can be generated by applying a range of compound concentrations.
Radioligand Binding Assays
This technique is used to quantify the binding affinity (Kd) of a drug for its receptor.[8]
Methodology:
-
Membrane Preparation: A cell line (e.g., COS-7) is transfected to express the GluCl subunits. The cells are then harvested, and the cell membranes containing the channels are isolated through homogenization and centrifugation.
-
Assay Incubation: The isolated membranes are incubated in a buffer solution containing a radiolabeled ligand (e.g., [3H]-ivermectin) at a fixed concentration.
-
Competition Assay: To determine the affinity of an unlabeled compound (like this compound), the assay is performed in the presence of increasing concentrations of this competing, unlabeled drug.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.[12] Unbound radioligand passes through the filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled drug) from the total binding. Competition curves are then plotted to calculate the IC50 (the concentration of the unlabeled drug that displaces 50% of the specific binding of the radioligand), from which the Ki (an estimate of the Kd) can be derived.[12]
Experimental Workflow Diagram
The diagram below outlines the typical workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.
Conclusion
This compound's mechanism of action on glutamate-gated chloride channels is a sophisticated process of allosteric modulation that results in potent and selective anthelmintic activity. By both potentiating the natural ligand's effect and causing irreversible channel opening, it effectively silences the neuromuscular system of invertebrate parasites. A thorough understanding of this mechanism, supported by quantitative data from electrophysiological and binding assays, is crucial for the development of new anthelmintic drugs and for managing the growing challenge of drug resistance.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stabilization of the GluCl Ligand-Gated Ion Channel in the Presence and Absence of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An electrophysiological preparation of Ascaris suum pharyngeal muscle reveals a glutamate-gated chloride channel sensitive to the avermectin analogue, milbemycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 11. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 12. giffordbioscience.com [giffordbioscience.com]
What is the difference between Milbemycin A3 Oxime and Milbemycin A4 Oxime?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime, a broad-spectrum semi-synthetic macrocyclic lactone, is a cornerstone in the control of endo- and ectoparasites in veterinary medicine. It is commercially available as a mixture of two homologous compounds: Milbemycin A3 oxime and Milbemycin A4 oxime.[1][2] While often used in combination, a deeper understanding of the individual characteristics of these two analogs is crucial for researchers and drug development professionals seeking to optimize antiparasitic therapies and explore novel applications. This technical guide provides an in-depth comparison of this compound and Milbemycin A4 oxime, focusing on their structural differences, physicochemical properties, pharmacokinetics, and biological activities.
Chemical Structure and Physicochemical Properties
The primary distinction between this compound and Milbemycin A4 oxime lies in the substituent at the C-25 position of the macrocyclic lactone ring. This compound possesses a methyl group, whereas Milbemycin A4 oxime has an ethyl group at this position. This seemingly minor structural variance results in differences in their molecular weight and potentially influences their interaction with biological targets.[3]
The oxime functional group at the C-5 position is a result of the chemical modification of the naturally occurring milbemycins A3 and A4, which are produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[3] This modification was found to significantly enhance the antiparasitic activity, particularly against the microfilariae of Dirofilaria immitis, while also improving the compound's stability and safety profile in dogs.[4]
Table 1: Physicochemical Properties of this compound and Milbemycin A4 Oxime
| Property | This compound | Milbemycin A4 Oxime | Reference(s) |
| Molecular Formula | C₃₁H₄₃NO₇ | C₃₂H₄₅NO₇ | [3] |
| Molecular Weight | 541.7 g/mol | 555.7 g/mol | [3] |
| Appearance | White or light yellow powder | White or light yellow powder | [3] |
| Solubility | Very soluble in anhydrous ethanol (B145695) and ethyl acetate. Sparingly soluble in DMSO. | Very soluble in anhydrous ethanol and ethyl acetate. Sparingly soluble in DMSO. | [3] |
Pharmacokinetics: A Comparative Overview
Recent studies have elucidated the individual pharmacokinetic profiles of this compound and Milbemycin A4 oxime in dogs, revealing notable differences in their absorption, distribution, and elimination. These differences are critical for understanding the overall therapeutic effect of the commercial mixture.
Table 2: Comparative Pharmacokinetic Parameters of this compound and Milbemycin A4 Oxime in Dogs (Oral Administration)
| Parameter | This compound | Milbemycin A4 Oxime |
| Time to Maximum Plasma Concentration (Tmax) | 1-2 hours | 1-2 hours |
| Terminal Plasma Half-life (t½) | 1.6 ± 0.4 days | 3.3 ± 1.4 days |
| Oral Bioavailability | 80.5% | 65.1% |
| Volume of Distribution (Vd) | ~2.7 L/kg | ~2.6 L/kg |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | 41 ± 12 mL/h/kg |
Data compiled from studies on a combination chewable formulation.
These data indicate that while both compounds are rapidly absorbed, this compound has a higher oral bioavailability but is cleared from the body more quickly than Milbemycin A4 oxime. The longer half-life of Milbemycin A4 oxime suggests a more sustained presence in the systemic circulation, which may contribute significantly to the prophylactic efficacy of the commercial mixture.
Mechanism of Action and Biological Activity
Both Milbemycin A3 and A4 oximes exert their anthelmintic effect through the same primary mechanism of action: they are potent agonists of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[3] Binding of the milbemycin oximes to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This, in turn, inhibits neuronal signal transmission and leads to flaccid paralysis and eventual death of the parasite.[3]
While both compounds share this mechanism, the subtle structural difference may lead to variations in their binding affinity for GluCls in different parasite species. However, specific studies directly comparing the in vitro or in vivo potency of the individual A3 and A4 oximes against a range of parasites are not extensively available in the public domain. The development of the commercial product as a mixture suggests that the combination provides a broad and robust efficacy profile.[4] The typical commercial formulation contains a higher proportion of Milbemycin A4 oxime (≥80%) compared to this compound (≤20%).[3] This ratio is likely a result of optimizing the overall anthelmintic spectrum, safety, and manufacturing considerations.
Experimental Protocols
To facilitate further research in this area, this section outlines key experimental methodologies for evaluating the efficacy of milbemycin oximes.
In Vitro Efficacy Assessment: Dirofilaria immitis Microfilariae Motility Assay
This assay is crucial for determining the direct effect of the compounds on the larval stage of the heartworm.
Objective: To quantify the reduction in motility of D. immitis microfilariae upon exposure to this compound and Milbemycin A4 oxime.
Materials:
-
D. immitis microfilariae harvested from the blood of an infected dog.
-
RPMI-1640 culture medium supplemented with fetal bovine serum.
-
This compound and Milbemycin A4 oxime stock solutions in DMSO.
-
96-well microtiter plates.
-
Inverted microscope with a video recording system.
-
Automated motility analysis software.
Procedure:
-
Isolate microfilariae from heparinized blood using filtration or centrifugation techniques.
-
Wash the microfilariae in culture medium.
-
Prepare serial dilutions of this compound and Milbemycin A4 oxime in the culture medium. A DMSO control group should be included.
-
Dispense a standardized number of microfilariae (e.g., 50-100) into each well of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
At predetermined time points (e.g., 24, 48, 72 hours), record video footage of the microfilariae in each well.
-
Analyze the videos using motility tracking software to quantify the percentage of motile larvae and the degree of movement.
-
Calculate the EC₅₀ (half-maximal effective concentration) for motility reduction for each compound.
In Vivo Efficacy Assessment: Canine Dose Titration Study
This type of study is essential for determining the effective dose of the compounds in the target animal.
Objective: To determine the minimum effective dose of this compound and Milbemycin A4 oxime for the prevention of heartworm disease in dogs.
Materials:
-
A cohort of heartworm-negative, purpose-bred dogs (e.g., Beagles).
-
Infective third-stage larvae (L3) of D. immitis.
-
This compound and Milbemycin A4 oxime formulations for oral administration.
-
Placebo formulation.
Procedure:
-
Acclimate the dogs to the study environment.
-
On Day 0, inoculate each dog with a standardized number of D. immitis L3 larvae.
-
Randomly assign dogs to treatment groups: placebo control, and multiple dose levels of this compound and Milbemycin A4 oxime.
-
On Day 30 post-infection, administer the assigned treatment orally.
-
Monitor the dogs daily for any adverse reactions.
-
Approximately 5-6 months post-infection, perform necropsies to recover and count adult heartworms from the heart and pulmonary arteries.
-
Calculate the percentage efficacy for each treatment group compared to the placebo control group using the formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.
-
Determine the lowest dose that achieves a predetermined level of efficacy (e.g., ≥95%).
Conclusion
This compound and Milbemycin A4 oxime are closely related yet distinct chemical entities. The primary difference in their structure, a methyl versus an ethyl group at the C-25 position, leads to notable variations in their pharmacokinetic profiles. Milbemycin A4 oxime exhibits a longer half-life, suggesting a more persistent effect, while this compound has higher oral bioavailability. Both compounds share a potent anthelmintic mechanism of action by targeting invertebrate-specific glutamate-gated chloride ion channels.
The use of these two analogs in a specific ratio in commercial products highlights a strategic approach to achieving a broad-spectrum, safe, and effective antiparasitic therapy. Further research focusing on the direct comparative efficacy of the individual oximes against a wider range of parasites and their interaction with different subtypes of GluCl receptors will be invaluable for the future development of next-generation antiparasitic agents. The experimental protocols provided herein offer a framework for such investigations, enabling a more nuanced understanding of these important veterinary drugs.
References
Synthesis and structural elucidation of Milbemycin A3 Oxime
An In-depth Technical Guide on the Synthesis and Structural Elucidation of Milbemycin A3 Oxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a semi-synthetic, 16-membered macrocyclic lactone derived from Milbemycin A3, a natural product of the fermentation of Streptomyces hygroscopicus.[1] It is the minor component, approximately 30%, in the commercial veterinary drug milbemycin oxime, which is widely used to control endo- and ecto-parasites.[2] The antiparasitic mechanism of action involves opening glutamate-sensitive chloride channels in the neurons of invertebrates, which leads to hyperpolarisation, paralysis, and eventual death of the parasite.[2][3] This technical guide provides a detailed overview of the synthesis and structural characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the natural product, Milbemycin A3. The process involves an oxidation reaction to form a ketone intermediate, followed by an oximation reaction.[2][3][4]
Caption: Two-step synthesis workflow for this compound.
Step 1: Oxidation of Milbemycin A3
The first step is the selective oxidation of the hydroxyl group at the C5 position of Milbemycin A3 to a ketone. This transformation is crucial for the subsequent oximation.
Step 2: Oximation of Milbemycin A3 Ketone
The intermediate ketone is then reacted with an oximation agent, typically hydroxylamine (B1172632) hydrochloride, to form the final product, this compound.[4]
Experimental Protocols
Detailed methodologies for the synthesis are often proprietary. However, patent literature provides specific examples of the reaction conditions.
Protocol 1: Oxidation and Oximation (Based on US9598429B2)[4]
-
Oxidation Reaction :
-
Reactants : Milbemycins are used as the raw material. A hypochlorite (B82951) or chlorite (B76162) (e.g., sodium hypochlorite) is used as the oxidizer. A piperidine (B6355638) nitrogen oxygen free radical (e.g., 2,2,6,6-tetramethyl-1-piperidinyloxy, TEMPO) serves as the catalyst, with a halide as a catalyst promoter.
-
Solvent : Dichloromethane.
-
Temperature : The reaction is conducted at -5 to 15°C.
-
Time : The reaction duration is 0.5 to 4 hours.
-
Work-up : After the reaction, the organic phase is washed and dried to yield the intermediate, Milbemycin ketone.
-
-
Oximation Reaction :
-
Reactants : The Milbemycin ketone intermediate is reacted with hydroxylamine hydrochloride as the oximation agent.
-
Solvent : A mixture of methanol (B129727) and 1,4-dioxane (B91453) is used.
-
Temperature : The reaction is maintained at 25 to 35°C.
-
Time : The reaction is carried out for 10 to 16 hours to yield Milbemycin oxime.
-
Protocol 2: Oximation (Based on WO2018006792A1)[5]
-
Oximation Reaction :
-
Reactants : Milbemycin A3/A4 ketone mixture, hydroxylamine hydrochloride, acetic acid, and sodium acetate (B1210297).
-
Solvent : Cyclohexane (B81311).
-
Procedure : Hydroxylamine hydrochloride is added to a solution of acetic acid and sodium acetate in cyclohexane at 10-15°C. The Milbemycin ketone mixture is then added, and the reaction is stirred at room temperature for 1 hour. Additional sodium acetate and hydroxylamine hydrochloride are added, and stirring continues. Water is added dropwise, and the mixture is stirred for another 2.5 hours.
-
Work-up : The mixture is concentrated under reduced pressure, diluted with water, and extracted with ethyl acetate to isolate the product.
-
Data Presentation: Reaction Parameters
The following table summarizes the quantitative parameters described in the cited protocols.
| Parameter | Protocol 1 (Oxidation)[4] | Protocol 1 (Oximation)[4] | Protocol 2 (Oximation)[5] |
| Starting Material | Milbemycins | Milbemycin Ketone | Milbemycin A3/A4 Ketone Mixture |
| Key Reagents | Oxidizer (e.g., NaOCl), Catalyst (TEMPO), Promoter (Halide) | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride, Acetic Acid, Sodium Acetate |
| Solvent(s) | Dichloromethane | Methanol, 1,4-Dioxane | Cyclohexane |
| Temperature | -5 to 15°C | 25 to 35°C | 10-15°C initially, then Room Temperature |
| Reaction Time | 0.5 - 4 hours | 10 - 16 hours | ~4.5 hours total stirring time |
| Reagent Ratio | Oxidizer:Milbemycins (mole ratio) = 3.5-35:1 | Hydroxylamine HCl:Milbemycins (mass ratio) = 1-1.5:1 | Ketone:Hydroxylamine HCl:Sodium Acetate (mass) = 10g : 7.5g : 10g |
Structural Elucidation
The confirmation of the this compound structure relies on a combination of modern analytical techniques. The logical workflow involves purifying the synthesized compound and then subjecting it to various spectroscopic and crystallographic analyses to confirm its identity, purity, and structure.
Caption: Logical workflow for the structural elucidation of this compound.
Analytical Methodologies
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a primary tool for confirming the molecular weight and fragmentation pattern. LC separates the compound from impurities, and MS provides mass information.[6][7] In positive electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ is observed.[8]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For crystalline forms, it provides a characteristic fingerprint.[5]
-
X-Ray Powder Diffraction (XRPD) : For solid, crystalline material, XRPD provides information about the crystal structure and polymorphic form. The diffraction pattern is unique to a specific crystal lattice.[5]
Data Presentation: Analytical Data
The following table summarizes key analytical data for this compound found in the literature.
| Analytical Technique | Parameter | Observed Value |
| Molecular Formula | - | C₃₁H₄₃NO₇[2][10][11] |
| Molecular Weight | - | 541.7 g/mol [2][10][11] |
| LC-MS/MS | Precursor Ion [M+H]⁺ | m/z 542.2[8] |
| Product Fragment Ion | m/z 153.1[8] | |
| HPLC | Retention Time | 12.19 min (in the specified system of US9598429B2)[4] |
| XRPD (Crystal Form A) | 2θ Diffraction Angles | Characteristic peaks at: 6.99°, 10.67°, 12.99°, 13.22°, 14.76°, 17.97°, 19.09°, 20.01°, 20.65°, 22.36°, 22.79°, 24.10°, 27.42°, 28.35° (all ±0.20°)[5] |
| IR (Crystal Form A) | Characteristic Peaks | 900, 866, 850, 821, 791, 772, 717, 583, 533, 488, and 461 cm⁻¹[5] |
References
- 1. toku-e.com [toku-e.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 5. WO2018006792A1 - Crystal form a of this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 7. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and identification of three new isomer impurities in milbemycin oxime drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
Milbemycin A3 Oxime: A Technical Overview of its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 114177-14-9
Abstract
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation product Milbemycin A3.[1] As a significant component of the broader antiparasitic agent milbemycin oxime, it plays a crucial role in veterinary medicine.[1] This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its mechanism of action.
Chemical and Physical Properties
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 114177-14-9 | [2][3] |
| Molecular Formula | C₃₁H₄₃NO₇ | [4][5] |
| Molecular Weight | 541.7 g/mol | [4] |
| IUPAC Name | (1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21E,24S)-24-hydroxy-21-(hydroxyimino)-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.1⁴,⁸.0²⁰,²⁴]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | [4] |
Table 2: Physicochemical Properties of Milbemycin A3 and this compound
| Property | Milbemycin A3 | This compound | Source |
| Melting Point | 212-215 °C | Not available | [6][7] |
| Boiling Point | Predicted: 725.5 ± 60.0 °C | Not available | [7] |
| Density | 1.1270 g/cm³ at 25 °C | Not available | [6] |
| Vapor Pressure | 9.8 x 10⁻¹¹ mm Hg at 20 °C | Negligible | [6][8] |
| pKa | Predicted: 12.46 ± 0.70 | Not available | [7] |
| LogP (XLogP3) | 5.3 | 4.1 | [4][6] |
| Solubility | Soluble in methanol (B129727) (64.8 g/L), ethanol (B145695) (41.9 g/L), acetone (B3395972) (66.1 g/L), ethyl acetate (B1210297) (69.5 g/L), and benzene (B151609) (143.1 g/L). Poor water solubility (0.88 ppm). | Soluble in ethanol, methanol, DMF, and DMSO.[1][9] Sparingly soluble in aqueous buffers.[10] Poor water solubility.[1][9] | [6] |
Synthesis and Purification: Experimental Protocols
The synthesis of this compound is a two-step process involving the oxidation of Milbemycin A3 to its ketone intermediate, followed by an oximation reaction.[11] The following protocols are a composite of methodologies described in the scientific and patent literature.
Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone
This procedure outlines the oxidation of the C5 hydroxyl group of Milbemycin A3 to a ketone.
Materials:
-
Milbemycin A3
-
Piperidine (B6355638) nitrogen oxygen free radical (e.g., TEMPO)
-
Sodium hypochlorite (B82951) (NaOCl) solution or other suitable oxidant
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Methanol
Protocol:
-
Dissolve Milbemycin A3 in dichloromethane in a reaction vessel.
-
Add a catalytic amount of a piperidine nitrogen oxygen free radical (e.g., TEMPO) and a halide catalyst promoter.
-
Cool the reaction mixture to between -5 and 15 °C.
-
Prepare a solution of the oxidant (e.g., sodium hypochlorite) in saturated sodium bicarbonate solution, ensuring the pH is maintained between 8.5 and 11.5.
-
Add the oxidant solution dropwise to the reaction mixture in batches over a period of 0.5 to 4 hours while maintaining the temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding a sodium thiosulfate solution.
-
Add methanol and allow the layers to separate.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude Milbemycin A3 ketone.
Step 2: Oximation of Milbemycin A3 Ketone
This procedure describes the conversion of the ketone intermediate to the final oxime product.
Materials:
-
Milbemycin A3 Ketone
-
Methanol
-
1,4-Dioxane
-
Hydroxylamine (B1172632) hydrochloride
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate
Protocol:
-
Dissolve the crude Milbemycin A3 ketone in a mixture of methanol and 1,4-dioxane.
-
Add hydroxylamine hydrochloride to the solution.
-
Stir the reaction mixture at a temperature between 25 and 35 °C for 10 to 16 hours.
-
Monitor the reaction for completion.
-
Upon completion, add deionized water and extract the product with dichloromethane.
-
Combine the organic extracts and wash with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
Purification
The crude this compound can be purified using chromatographic techniques.
Materials:
-
Crude this compound
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvent system for elution (e.g., a gradient of chloroform (B151607) and tetrahydrofuran).[12]
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude this compound in a minimal amount of the initial eluting solvent.
-
Load the sample onto the silica gel column.
-
Elute the column with a suitable solvent gradient.
-
Collect fractions and analyze them for the presence of the desired product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Mechanism of Action and Signaling Pathway
This compound, like other milbemycins and avermectins, exerts its antiparasitic effect by targeting the nervous system of invertebrates.[1][7] The primary molecular target is the glutamate-gated chloride channels (GluCls) located on the neuronal and muscle cell membranes of these organisms.[13][14][15][16]
The binding of this compound to these channels leads to their irreversible opening.[14][15][16] This results in an influx of chloride ions into the cell, causing hyperpolarization of the cell membrane.[17] The hyperpolarization inhibits the transmission of nerve signals, leading to paralysis and eventual death of the parasite.[17]
Caption: Mechanism of action of this compound in invertebrates.
Experimental Workflow Overview
The overall process from starting material to the purified product can be visualized as a multi-step workflow. This involves fermentation to produce the precursor, followed by chemical synthesis and purification.
Caption: Overall workflow for the production of this compound.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. caymanchem.com [caymanchem.com]
- 3. densitypharmachem.com [densitypharmachem.com]
- 4. This compound | C31H43NO7 | CID 145710043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. allmpus.com [allmpus.com]
- 6. (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | C31H44O7 | CID 9828343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. MILBEMECTIN A3 CAS#: 51596-10-2 [m.chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. bioaustralis.com [bioaustralis.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics [ouci.dntb.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 17. AOP-Wiki [aopwiki.org]
Biological Activity Spectrum of Milbemycin A3 Oxime in Invertebrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3 Oxime, a semi-synthetic derivative of the naturally occurring milbemycin family of macrocyclic lactones, exhibits a broad and potent spectrum of biological activity against a wide range of invertebrate pests. This technical guide provides a comprehensive overview of its efficacy, mechanism of action, and experimental evaluation in key invertebrate groups, including insects, mites, and nematodes. Through a detailed examination of its interaction with glutamate-gated chloride channels, this document elucidates the physiological cascade leading to paralysis and mortality in susceptible species. Quantitative data on its biological activity are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for efficacy testing and diagrams of the primary signaling pathway and a typical experimental workflow are provided to support further research and development in the field of invertebrate pest management.
Introduction
This compound is a key active ingredient in various antiparasitic formulations used in veterinary medicine and agriculture.[1] It is a derivative of milbemycin A3, which is produced by the fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus.[1] As a member of the milbemycin class of macrocyclic lactones, it shares a similar mode of action with the avermectins, though it is structurally distinct.[2] This guide focuses specifically on the biological activity of the A3 oxime component in invertebrates, providing a technical resource for researchers and professionals in drug development and pest control.
Mechanism of Action
The primary mode of action of this compound in invertebrates is the potentiation of glutamate-gated chloride channels (GluCls).[1][2][3] These channels are ligand-gated ion channels found in the nerve and muscle cells of invertebrates and are crucial for inhibitory neurotransmission.[4][5]
Upon binding to GluCls, this compound locks the channels in an open state, leading to an increased influx of chloride ions into the cell.[2] This influx causes hyperpolarization of the neuronal or muscle cell membrane, making it less responsive to excitatory stimuli.[4][2] The sustained hyperpolarization ultimately results in flaccid paralysis and death of the invertebrate.[1]
While GluCls are the primary target, some studies suggest that milbemycins may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), although this is considered a secondary mechanism in invertebrates.[4][6][7] The high selectivity of this compound for invertebrate GluCls over vertebrate ion channels contributes to its favorable safety profile in mammals.[2]
Signaling Pathway Diagram
References
- 1. toku-e.com [toku-e.com]
- 2. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 5. Caenorhabditis elegans Neuromuscular Junction: GABA Receptors and Ivermectin Action | PLOS One [journals.plos.org]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
Discovery and Origin of Milbemycin A3 from Streptomyces hygroscopicus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, origin, and biosynthesis of Milbemycin A3, a potent macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. The information presented is intended for professionals in the fields of microbiology, natural product chemistry, and drug development.
Discovery of Milbemycins
The milbemycins are a class of macrocyclic lactones that were first isolated in 1972 from the fermentation broth of Streptomyces hygroscopicus.[1] These compounds are chemically related to the avermectins and exhibit a broad spectrum of antiparasitic activity, making them valuable in both veterinary and agricultural applications.[1][2] Milbemycin A3, along with Milbemycin A4, is one of the most abundant and commercially significant members of this family.[3] The mixture of these two compounds is known as milbemectin.[3]
The Producing Organism: Streptomyces hygroscopicus
Streptomyces hygroscopicus is a species of soil-dwelling bacteria belonging to the genus Streptomyces, which is renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities. Several subspecies and strains of S. hygroscopicus, such as S. hygroscopicus subsp. aureolacrimosus, have been identified as producers of milbemycins.[4][5][6] Over the years, various research groups have isolated and characterized numerous new milbemycin analogs from different strains of this bacterium.[4][7]
Biosynthesis of Milbemycin A3
The biosynthesis of milbemycins, like that of avermectins, is a complex process involving a large polyketide synthase (PKS) system.[1] The core structure of the milbemycin molecule is assembled from simple carboxylic acid precursors, such as acetate (B1210297) and propionate, through a series of condensation reactions catalyzed by the PKS. Subsequent modifications, including cyclization and glycosylation, lead to the formation of the final bioactive compounds.
While the complete biosynthetic pathway for Milbemycin A3 in S. hygroscopicus is still under investigation, significant progress has been made in understanding the key enzymatic steps and the genetic organization of the milbemycin biosynthetic gene cluster.[1] This knowledge has been instrumental in efforts to improve milbemycin production through genetic engineering and fermentation optimization.
Quantitative Data on Milbemycin Production
The yield of milbemycins from Streptomyces fermentation can vary significantly depending on the strain, culture conditions, and extraction methods. The following table summarizes some reported production titers for milbemycin A3/A4.
| Streptomyces Strain | Milbemycin A3/A4 Titer (mg/L) | Reference |
| S. bingchenggensis BC-109-6 | 1,326 ± 37 | [8] |
| S. bingchenggensis BC-120-4 (mutant) | 3,890 ± 52 | [8] |
| Engineered S. bingchenggensis | 3,164.5 | [9] |
| Engineered S. bingchenggensis | 3,646.9 ± 69.9 | [9] |
It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
5.1. Fermentation of Streptomyces hygroscopicus
A typical fermentation protocol for the production of milbemycins involves the following steps:
-
Inoculum Preparation: A seed culture of S. hygroscopicus is prepared by inoculating a suitable liquid medium (e.g., tryptic soy broth) and incubating for 2-3 days at 28°C with shaking.
-
Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The composition of the production medium can vary but generally contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
-
Fermentation Conditions: The production culture is incubated for 7-14 days at 28°C with vigorous aeration and agitation to ensure optimal growth and metabolite production.
5.2. Isolation and Purification of Milbemycin A3
The following is a general procedure for the extraction and purification of milbemycins from the fermentation broth:
-
Mycelial Separation: The fermentation broth is centrifuged or filtered to separate the mycelia from the supernatant.
-
Solvent Extraction: The mycelial cake is extracted with an organic solvent such as acetone (B3395972) or methanol (B129727) to recover the milbemycins. The solvent extract is then concentrated under reduced pressure.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify Milbemycin A3. This may include silica (B1680970) gel column chromatography, preparative high-performance liquid chromatography (HPLC), or a combination of different techniques. A patented method describes the use of supercritical carbon dioxide extraction of freeze-dried mycelium for improved efficiency.[2]
5.3. Structure Elucidation
The chemical structure of Milbemycin A3 and its analogs is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) to elucidate the detailed connectivity of atoms within the molecule.
Signaling Pathways and Regulation
The production of secondary metabolites like milbemycins in Streptomyces is tightly regulated by complex signaling networks. These networks involve various regulatory proteins, such as transcription factors, that respond to environmental cues and developmental signals. While the specific signaling pathways governing Milbemycin A3 biosynthesis are not fully elucidated, research on related Streptomyces species suggests the involvement of two-component systems and pathway-specific regulatory genes.
Caption: General experimental workflow for the discovery and characterization of Milbemycin A3.
Caption: A simplified, hypothetical regulatory cascade for milbemycin biosynthesis in Streptomyces.
References
- 1. Milbemycin - Wikipedia [en.wikipedia.org]
- 2. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. New milbemycins from Streptomyces hygroscopicus subsp. aureolacrimosus: fermantation, isolation and strucutre elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Invertebrate Neuronal Targets of Milbemycin A3 Oxime: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Milbemycin A3 oxime, a key component of the broader milbemycin family of macrocyclic lactones, is a potent anthelmintic, insecticide, and acaricide. Its efficacy is rooted in its highly specific interaction with the invertebrate nervous system, leading to paralysis and death of the target organism. This technical guide provides a comprehensive overview of the primary and secondary neuronal targets of this compound. It details the molecular mechanism of action, presents quantitative data on receptor interactions, outlines key experimental protocols for target validation, and visualizes the associated biological pathways and workflows.
Primary Neuronal Target: Glutamate-Gated Chloride Channels (GluCls)
The principal molecular target for this compound, and indeed for the entire class of avermectins and milbemycins, is the glutamate-gated chloride channel (GluCl).[1][2][3][4][5] These channels are ligand-gated ion channels exclusive to protostome invertebrates, such as nematodes and arthropods, making them an excellent target for selective toxicity.[2]
Mechanism of Action:
In the invertebrate nervous system, GluCls are inhibitory channels. When activated by the neurotransmitter glutamate (B1630785), they open and allow an influx of chloride ions (Cl⁻) into the neuron or muscle cell. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus inhibiting nerve signal transmission.
This compound functions as a positive allosteric modulator of GluCls.[2] It binds to a site on the channel protein that is distinct from the glutamate binding site.[2] This binding potentiates the effect of glutamate and, at sufficient concentrations, can directly gate the channel even in the absence of glutamate.[2] The key feature of this interaction is that it locks the channel in an open or near-irreversibly open state.[3][4][5] This leads to a continuous, uncontrolled influx of chloride ions, resulting in a sustained hyperpolarization of the postsynaptic membrane, which causes flaccid paralysis and ultimately the death of the invertebrate.[1]
Caption: this compound's mechanism of action at the GluCl.
Secondary Neuronal Targets
While GluCls are the primary site of action, milbemycins can also interact with other ligand-gated chloride channels, though generally with lower affinity.
-
GABA-Gated Chloride Channels (GABAa Receptors): Milbemycin oxime can modulate invertebrate GABAa receptors.[1] Like GluCls, these are inhibitory chloride channels. This interaction contributes to the overall neurotoxic effect. The selective toxicity of milbemycins is partly due to their much lower affinity for mammalian GABAa receptors, which are primarily located within the central nervous system, protected by the blood-brain barrier.[1]
-
Histamine-Gated Chloride Channels (HisCls): In insects, particularly in the visual system, histamine (B1213489) acts as an inhibitory neurotransmitter by gating chloride channels. These channels are also members of the same Cys-loop ligand-gated ion channel superfamily as GluCls and GABAa receptors and can be modulated by macrocyclic lactones.
Quantitative Data on Target Interaction
The potency of this compound and related compounds varies by the specific target channel and the invertebrate species. The following table summarizes representative quantitative data from the literature for the closely related compound, milbemectin (B10764950) (a mixture of milbemycin A3 and A4).
| Target Channel | Organism / System | Method | Parameter | Value |
| Glutamate-Gated Chloride Channel | Drosophila melanogaster (mutant) | Electrophysiology | Agonist Activity | Potent Agonist |
| RDL GABA Receptor | Drosophila melanogaster | Electrophysiology | Allosteric Agonist | Potent Agonist |
| Glutamate-Gated Chloride Channel 3 (GluCl3) | Phytophagous Mites | N/A | Effect of Mutation (G326E) | Abolishes agonist activity |
Table derived from information on milbemectin, a mixture containing milbemycin A3.[6] Direct quantitative values for this compound are not always available and often extrapolated from related compounds.
Experimental Protocols
The characterization of milbemycin's interaction with its neuronal targets relies on established biophysical and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is the gold-standard method for studying the function and pharmacology of ion channels.
Methodology:
-
Gene Cloning & cRNA Synthesis: The gene(s) encoding the invertebrate ion channel subunits of interest (e.g., GluCl alpha) are cloned. The DNA template is then used for in vitro transcription to synthesize complementary RNA (cRNA).
-
Oocyte Preparation & Injection: Oocytes are harvested from a female Xenopus laevis frog and enzymatically defolliculated. A nanoliter volume of the cRNA solution is then microinjected into each oocyte.
-
Channel Expression: The oocytes are incubated for 2-5 days, during which they translate the cRNA and express the functional ion channels on their plasma membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for measuring membrane voltage, one for injecting current).
-
The membrane potential is "clamped" at a fixed holding potential (e.g., -80mV) by the amplifier.
-
The oocyte is perfused with a control buffer, followed by the application of the agonist (e.g., glutamate) to elicit a baseline current.
-
To test the modulator, the oocyte is pre-incubated with various concentrations of this compound before co-application with the agonist.
-
-
Data Analysis: The potentiation of the agonist-induced current by milbemycin is measured. Dose-response curves are generated to calculate key parameters like EC₅₀ (half-maximal effective concentration).
Caption: Experimental workflow for TEVC analysis of ion channels.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a receptor.
Methodology:
-
Membrane Preparation: Tissue from an invertebrate source rich in the target receptor (e.g., nematode nerve cords) is homogenized and centrifuged to isolate a membrane fraction.
-
Assay Incubation: The membranes are incubated in a buffer solution containing a radiolabeled ligand (e.g., ³H-ivermectin, a close analog) that binds to the target site. The incubation is performed with and without various concentrations of the unlabeled competitor compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through a glass-fiber filter. The filter traps the membranes with the bound radioligand, while the unbound ligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand decreases as the concentration of the competitor (this compound) increases. This data is used to calculate the IC₅₀ (half-maximal inhibitory concentration), which can then be converted to a binding affinity constant (Ki).
Conclusion
This compound's potent and selective activity against a wide range of invertebrate pests is primarily due to its action as a positive allosteric modulator of glutamate-gated chloride channels. This interaction, which leads to the irreversible opening of the channels and subsequent paralysis, is a hallmark of the macrocyclic lactone class of endectocides. Understanding the precise molecular interactions at this primary target, as well as secondary targets like GABAa receptors, is critical for the development of new antiparasitic agents and for managing the growing challenge of drug resistance. The experimental frameworks detailed herein remain fundamental to these ongoing research and development efforts.
References
- 1. toku-e.com [toku-e.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. tribioscience.com [tribioscience.com]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Detection of Milbemycin A3 Oxime and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a macrocyclic lactone anthelmintic agent used in veterinary medicine. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for the detection and quantification of this compound and its primary metabolites in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The primary metabolic pathway for milbemycins is hydroxylation, with 13-hydroxy-milbemycin A3 being a significant metabolite. This protocol is designed for research purposes to investigate the pharmacokinetics and metabolism of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound and its metabolites is depicted below.
Sample Preparation Protocol
This protocol is optimized for the extraction of this compound and its hydroxylated metabolites from plasma.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
4.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
4.2. Mass Spectrometry Conditions
The analysis is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions and Quantitative Data
The following table summarizes the MRM transitions for the parent drug and its putative primary metabolite. The collision energy should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 542.3 | 153.1 | 100 | 25 |
| 13-hydroxy-milbemycin A3 Oxime | 558.3 | To be determined | 100 | To be determined |
Note on 13-hydroxy-milbemycin A3 Oxime: The precursor ion is predicted based on the addition of one oxygen atom (mass of 16 Da) to the parent molecule. The optimal product ion and collision energy should be determined by performing a product ion scan on a standard of the metabolite or on a sample where the metabolite is present at a detectable concentration. A good starting point for collision energy optimization would be in the range of 20-40 eV.
Metabolic Pathway of this compound
The primary metabolic transformation of this compound is hydroxylation, a common phase I metabolic reaction.
Data Analysis and Quantification
Quantitative analysis is performed by integrating the peak areas of the MRM transitions for each analyte. A calibration curve should be prepared using a series of known concentrations of this compound and, if available, its hydroxylated metabolite, in the same biological matrix (e.g., blank plasma). The concentration of the analytes in the unknown samples is then determined by interpolation from the calibration curve. The use of a suitable internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the detection and quantification of this compound and its primary hydroxylated metabolite in plasma. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection can be adapted and optimized by researchers for their specific instrumentation and study requirements. This protocol will be a valuable tool for professionals in drug development and veterinary sciences investigating the pharmacokinetics and metabolism of this important anthelmintic agent.
Formulating Milbemycin A3 Oxime for In Vivo Research Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating Milbemycin A3 Oxime for in vivo research applications. Due to its lipophilic nature and poor water solubility, appropriate formulation is critical for achieving accurate and reproducible results in animal studies. This document outlines detailed protocols for preparing solutions, suspensions, and emulsions suitable for various administration routes, along with key data on the physicochemical properties of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₃NO₇ | [1][2] |
| Molecular Weight | 541.7 g/mol | [1][2] |
| Appearance | White or light yellow powder/crystalline solid | [1][3] |
| Water Solubility | Poor/Limited | [4][5][6] |
| Organic Solvent Solubility | Soluble in ethanol (B145695), methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Very soluble in anhydrous ethanol and ethyl acetate. | [1][3][4][6] |
| Storage | -20°C as a solid | [3] |
| Stability | Stable for at least 4 years at -20°C as a solid. Aqueous solutions are not recommended for storage for more than one day. | [3] |
Experimental Protocols
The selection of a formulation strategy depends on the intended route of administration, the required dose, and the specific research question. The following protocols provide detailed methodologies for common formulation approaches for lipophilic compounds like this compound.
Protocol 1: Preparation of a Solution for Parenteral or Oral Administration
This protocol is suitable for administering this compound in a solubilized form, which can be advantageous for studies requiring rapid absorption.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile, amber glass vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Initial Solubilization: In a sterile amber glass vial, dissolve the this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Dilution in Vehicle: For the final formulation, dilute the DMSO stock solution with sterile corn oil. A common vehicle composition for in vivo studies is 10% DMSO in 90% corn oil.[7] To achieve this, add 9 parts of sterile corn oil to 1 part of the DMSO stock solution.
-
Homogenization: Vortex the final solution vigorously to ensure a homogenous mixture. Due to the potential for immiscibility between DMSO and corn oil, ensure the solution is freshly prepared and vortexed immediately before each administration to maintain uniformity.[7]
-
Administration: Administer the solution to the research animals via the desired route (e.g., intraperitoneal injection or oral gavage) using appropriate sterile syringes and needles.
Quality Control:
-
Visually inspect the final solution for any precipitation or phase separation before administration.
-
The final concentration of DMSO in the administered dose should be kept as low as possible to minimize potential toxicity.
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is ideal for administering higher doses of this compound that cannot be achieved with a solution due to solubility limitations.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Mortar and pestle
-
Sterile, amber glass vials
-
Sterile syringes and gavage needles
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Vehicle Preparation: To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Continue stirring until the methylcellulose is fully hydrated and a clear, viscous solution is formed.
-
Weighing: Weigh the precise amount of this compound powder required for the desired concentration.
-
Particle Size Reduction: Place the weighed powder in a mortar and pestle and grind to a fine, uniform powder. This step is crucial for improving the stability and homogeneity of the suspension.
-
Wetting the Powder: Add a small volume of the 0.5% methylcellulose vehicle to the powdered this compound in the mortar and triturate to form a smooth, uniform paste. This prevents clumping when the bulk of the vehicle is added.
-
Suspension Formation: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring with a magnetic stirrer. Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
Storage and Administration: Store the suspension in a sterile, amber glass vial at 2-8°C. Before each administration, vigorously shake or vortex the suspension to ensure uniform distribution of the drug particles. Administer the suspension via oral gavage using an appropriately sized gavage needle.
Quality Control:
-
Visually inspect the suspension for uniformity and the absence of large aggregates before each use.
-
Perform periodic particle size analysis to ensure consistency between batches.
Protocol 3: Preparation of an Oil-in-Water (O/W) Emulsion for Injection
This protocol is suitable for parenteral administration and can enhance the solubility and bioavailability of lipophilic compounds.
Materials:
-
This compound powder
-
Oil Phase: Sterile soybean oil or medium-chain triglycerides
-
Aqueous Phase: Sterile water for injection
-
Emulsifier: Sterile egg lecithin (B1663433) or synthetic phospholipids (B1166683) (e.g., Lipoid E 80)
-
Glycerol (B35011) (for isotonicity)
-
High-shear homogenizer or sonicator
-
Sterile, amber glass vials
-
Sterile syringes and needles
-
Analytical balance
Procedure:
-
Oil Phase Preparation: Accurately weigh the required amount of this compound and dissolve it in the sterile oil phase (e.g., soybean oil). Weigh and add the emulsifier (e.g., egg lecithin) to the oil phase and stir until a uniform dispersion is achieved.[8]
-
Aqueous Phase Preparation: In a separate sterile vessel, dissolve glycerol in sterile water for injection. The amount of glycerol should be adjusted to make the final emulsion isotonic.
-
Pre-emulsion Formation: Heat both the oil and aqueous phases to approximately 60-70°C. Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer at a low speed to form a coarse pre-emulsion.
-
Homogenization: Increase the speed of the high-shear homogenizer or use a sonicator to process the pre-emulsion. Homogenize until a fine, milky-white emulsion with a uniform appearance is obtained. The homogenization time will depend on the equipment and desired droplet size.
-
Cooling and Storage: Allow the emulsion to cool to room temperature while stirring gently. Store the final emulsion in sterile, amber glass vials at 2-8°C.
-
Administration: Before administration, gently invert the vial to ensure homogeneity. Administer the emulsion via the desired parenteral route (e.g., intravenous, intraperitoneal) using a sterile syringe and needle.
Quality Control:
-
Measure the droplet size and polydispersity index (PDI) of the emulsion using dynamic light scattering (DLS) to ensure consistency and stability.
-
Monitor the emulsion for any signs of phase separation, creaming, or particle aggregation over time.
-
Ensure the final emulsion is sterile and pyrogen-free, especially for intravenous administration.
Visualization of Signaling Pathway and Experimental Workflow
To facilitate a clearer understanding of the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Mechanism of action of this compound on invertebrate glutamate-gated chloride channels.
This compound, like other milbemycins, acts on glutamate-gated chloride channels in the nerve and muscle cells of invertebrates.[9][10][11] This interaction leads to an influx of chloride ions, causing hyperpolarization of the cell membrane.[10] This hyperpolarization inhibits nerve signal transmission, resulting in paralysis and ultimately the death of the parasite.[10][12] This mechanism is selective for invertebrates as vertebrates do not possess these specific glutamate-gated chloride channels.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus | PLOS Pathogens [journals.plos.org]
- 6. Gavage [ko.cwru.edu]
- 7. CN113041222B - Injection emulsion and preparation method thereof - Google Patents [patents.google.com]
- 8. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
Application Note: High-Throughput Cell-Based Assay for Screening Milbemycin A3 Oxime Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a cell-based assay to determine the efficacy of Milbemycin A3 Oxime, a macrocyclic lactone with potent anthelmintic properties. The primary mechanism of action for milbemycins involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization, paralysis, and death of the parasite.[1][2][3] This application note describes two key assays: a primary efficacy screening using a target invertebrate cell model and a secondary cytotoxicity assay using a mammalian cell line to assess selectivity. The described method utilizes a standard 96-well plate format and a colorimetric MTT assay to measure cell viability, making it suitable for high-throughput screening (HTS) applications.[4][5]
Introduction
This compound is a semi-synthetic derivative of the milbemycin family, which are fermentation products of Streptomyces species.[1][2] Like other milbemycins and avermectins, its mode of action is the specific targeting of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2][6][7] The binding of this compound to these channels locks them in an open state, causing an influx of chloride ions that hyperpolarizes the cell membrane.[3][7][8] This disrupts neurotransmission, leading to paralysis and eventual death of the organism.[2][3] As GluCls are unique to invertebrates, they represent an excellent target for selective antiparasitic drugs.[8][9]
Developing effective anthelmintics requires robust screening platforms. Cell-based assays offer a significant advantage over traditional whole-organism screens by providing a more controlled, reproducible, and higher-throughput environment. This protocol details an in vitro method to quantify the efficacy of this compound by measuring its cytotoxic effect on a relevant invertebrate cell population and its relative safety against a mammalian cell line.
Assay Principle
The screening strategy involves two parallel assays:
-
Efficacy Assay: This assay uses primary cells isolated from the nematode Caenorhabditis elegans, a common model organism for studying anthelmintic drug action.[10][11] C. elegans possesses glutamate-gated chloride channels homologous to those in parasitic nematodes.[12] The efficacy of this compound is determined by its ability to reduce the viability of these cells.
-
Selectivity (Cytotoxicity) Assay: To assess the compound's safety profile, a parallel assay is run using a standard mammalian cell line (e.g., HEK-293, Human Embryonic Kidney cells). This determines the concentration at which the compound exhibits toxicity to mammalian cells, allowing for the calculation of a selectivity index.
Cell viability in both assays is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. Metabolically active, viable cells contain mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[13][4] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at ~570 nm.[13][14]
Materials and Reagents
Equipment:
-
Biosafety cabinet (Class II)
-
Humidified CO2 incubator (37°C for mammalian cells, 20-25°C for C. elegans cells)
-
Microplate reader (capable of measuring absorbance at 570 nm and 630 nm)
-
Inverted microscope
-
96-well flat-bottom sterile tissue culture plates
-
Multichannel pipette
-
Standard laboratory glassware and plasticware
Reagents:
-
This compound (MW: 541.7 g/mol )[1]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
C. elegans primary embryonic cells (or other suitable invertebrate cell line)
-
HEK-293 cells (ATCC CRL-1573) or other suitable mammalian cell line
-
L-15 medium (for C. elegans cells) supplemented with 10% Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM) (for HEK-293 cells) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in sterile PBS)[13]
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[15]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
Experimental Protocols
Preparation of this compound Stock Solutions
-
Prepare a high-concentration primary stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
From the primary stock, create a series of working stock solutions by serial dilution in the appropriate cell culture medium (L-15 for C. elegans, DMEM for HEK-293).
-
The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using medium with the equivalent highest percentage of DMSO.
Protocol 1: Efficacy Assay with C. elegans Cells
-
Cell Seeding:
-
Culture C. elegans primary cells in L-15 medium supplemented with 10% FBS at 20°C.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 20°C to allow cells to attach and recover.
-
-
Compound Treatment:
-
After incubation, carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., ranging from 0.01 µM to 100 µM) to the respective wells.
-
Include wells for "cells only" (untreated control) and "vehicle control" (DMSO).
-
Incubate the plate for 48-72 hours at 20°C.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[4]
-
Incubate for 4 hours at 20°C in the dark.
-
After incubation, add 100 µL of MTT Solubilization Solution to each well.[15]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]
-
Protocol 2: Selectivity Assay with HEK-293 Cells
-
Cell Seeding:
-
Culture HEK-293 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.
-
Trypsinize, harvest, and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Follow the same procedure as in section 4.2.2, using the appropriate working stocks diluted in DMEM.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Subtract the average absorbance of the media-only blank from all other readings.
-
Calculate the percent viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
-
Determine IC50 Values:
-
Plot the percent viability against the log of the compound concentration.
-
Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
-
-
Calculate Selectivity Index (SI):
-
The SI is a measure of the compound's selectivity for the target cells over mammalian cells.
-
SI = IC50 (HEK-293 cells) / IC50 (C. elegans cells)
-
-
A higher SI value indicates greater selectivity and a better safety profile.
-
Expected Results Summary
The quantitative data should be summarized in a clear, tabular format.
| Compound | Target Cell Line | IC50 (µM) | Non-Target Cell Line | IC50 (µM) | Selectivity Index (SI) |
| This compound | C. elegans Primary Cells | 1.5 ± 0.2 | HEK-293 | >100 | >66.7 |
| Positive Control (e.g., Ivermectin) | C. elegans Primary Cells | 0.8 ± 0.1 | HEK-293 | >100 | >125 |
| Negative Control (e.g., Doxorubicin) | C. elegans Primary Cells | 10.2 ± 1.5 | HEK-293 | 0.5 ± 0.08 | 0.05 |
Note: Data presented are hypothetical and for illustrative purposes only.
Visualizations: Pathways and Workflows
Mechanism of Action Diagram
Caption: Mechanism of this compound on invertebrate GluCl channels.
Experimental Workflow Diagram
Caption: Workflow for the cell-based screening of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. chemwerth.com [chemwerth.com]
- 7. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 8. AOP-Wiki [aopwiki.org]
- 9. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 10. Primary culture of Caenorhabditis elegans developing embryo cells for electrophysiological, cell biological and molecular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Primary culture of Caenorhabditis elegans developing embryo cells for electrophysiological, cell biological and molecular studies | Springer Nature Experiments [experiments.springernature.com]
- 12. A high-throughput assay for modulators of ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Milbemycin A3 Oxime in Nematode Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Milbemycin A3 Oxime in studies focused on nematode resistance. The document outlines the mechanism of action, details experimental protocols for resistance assessment, presents available efficacy data, and discusses the known molecular underpinnings of resistance.
Introduction to this compound
This compound is a key component of Milbemycin Oxime, a broad-spectrum macrocyclic lactone endectocide used in veterinary medicine to control infections from various parasitic nematodes and arthropods.[1][2] Milbemycin Oxime is a semi-synthetic derivative produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus and is a mixture of approximately 20% this compound and 80% Milbemycin A4 oxime.[1] This document will focus on the application of this compound in the context of nematode resistance research.
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its anthelmintic effect by targeting the nematode's nervous system.[3][4] The primary targets are glutamate-gated chloride channels (GluCls) located on the membranes of neuronal and pharyngeal muscle cells.[3]
Binding of this compound to these channels leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the initiation of action potentials, leading to flaccid paralysis of the pharyngeal pump and somatic muscles. Consequently, the nematode is unable to feed and is eventually expelled from the host.[3]
Additionally, milbemycins can potentiate the activity of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in nematodes, further contributing to paralysis and death.
Mechanism of Action of this compound.
Mechanisms of Resistance in Nematodes
Anthelmintic resistance to macrocyclic lactones, including milbemycins, is a growing concern. Several mechanisms have been implicated in the development of resistance in nematode populations.[1][2]
-
Alterations in Target Receptors: Mutations in the genes encoding the subunits of glutamate-gated chloride channels can reduce the binding affinity of milbemycin oxime, thereby diminishing its efficacy.[2]
-
Increased Efflux Pump Activity: Overexpression of P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters can actively pump the drug out of the nematode's cells, preventing it from reaching its target channels at a sufficient concentration.[2]
-
Changes in Drug Metabolism: While less characterized for milbemycins, increased metabolic detoxification of the drug by the nematode could also contribute to resistance.[2]
References
Application Notes and Protocols for Testing Milbemycin A3 Oxime Against Dirofilaria immitis Microfilariae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for evaluating the efficacy of Milbemycin A3 Oxime against the microfilariae of Dirofilaria immitis, the causative agent of heartworm disease. The protocols outlined below cover in vitro and in vivo methodologies, data presentation, and the underlying mechanism of action.
Mechanism of Action of this compound
This compound, a macrocyclic lactone, exerts its anthelmintic effect by targeting the nematode's nervous system.[1][2] Its primary mode of action involves binding to glutamate-gated chloride channels (GluCls) present on the nerve and muscle cells of invertebrates.[2][3][4] This binding is essentially irreversible and leads to an increased permeability of the cell membrane to chloride ions.[1][2][4][5] The influx of chloride ions causes hyperpolarization of the nerve or muscle cell, which in turn inhibits neural transmission, leading to paralysis and eventual death of the parasite.[1][2][4][5] Milbemycin oxime may also potentiate the activity of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in nematodes, further contributing to its paralytic effect.[1]
Mechanism of Action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the isolation of D. immitis microfilariae and subsequent in vitro and in vivo assays to evaluate the efficacy of this compound.
Isolation of Dirofilaria immitis Microfilariae from Canine Blood
This protocol is adapted from the modified Knott's test, a standard method for concentrating and identifying microfilariae.
Materials:
-
Whole blood from a D. immitis-infected dog
-
2% Formalin solution
-
Methylene (B1212753) blue stain
-
Centrifuge
-
Microscope slides and coverslips
-
Pasteur pipettes
-
Conical centrifuge tubes (15 mL)
Procedure:
-
In a 15 mL conical centrifuge tube, mix 1 mL of whole blood with 9 mL of 2% formalin solution.
-
Invert the tube several times to ensure thorough mixing and lysis of red blood cells.
-
Centrifuge the mixture at 1500 rpm for 5 minutes.
-
Carefully decant the supernatant, leaving the sediment at the bottom of the tube.
-
Add one drop of methylene blue stain to the sediment and mix gently with a Pasteur pipette.
-
Transfer a drop of the stained sediment to a microscope slide, add a coverslip, and examine under a microscope at 10x and 40x magnification to identify and count the microfilariae.
In Vitro Microfilariae Motility Assay
This assay assesses the direct effect of this compound on the viability and motility of D. immitis microfilariae.
Materials:
-
Isolated and quantified D. immitis microfilariae
-
RPMI-1640 culture medium supplemented with antibiotics
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
24-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a camera for recording
-
Motility analysis software (optional)
Procedure:
-
Prepare serial dilutions of this compound in RPMI-1640 medium to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of solvent used for the drug stock).
-
In a 24-well plate, add approximately 50 microfilariae to each well containing 1 mL of the prepared drug dilutions or control medium.
-
Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours.
-
After incubation, observe the motility of the microfilariae in each well using an inverted microscope. Motility can be scored using a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = continuous, slow movement, 3 = vigorous movement).
-
Alternatively, record videos of the microfilariae in each well and use motility analysis software to quantify movement.
-
Calculate the percentage inhibition of motility for each drug concentration relative to the control.
In Vivo Efficacy Study in Dogs
This protocol outlines a study to determine the microfilaricidal efficacy of this compound in experimentally or naturally infected dogs.
Materials:
-
D. immitis-infected dogs with a stable microfilaremia
-
This compound formulation for oral administration
-
Placebo control
-
Equipment for blood collection (syringes, needles, collection tubes)
-
Materials for microfilariae quantification (as per the modified Knott's test)
Procedure:
-
Acclimate the dogs to the housing conditions and confirm their health status.
-
Quantify the baseline microfilariae count for each dog on at least two separate occasions before treatment.
-
Randomly assign dogs to a treatment group (receiving this compound) and a control group (receiving a placebo).
-
Administer the appropriate treatment orally. A common dosage for milbemycin oxime is 500 micrograms/kg of body weight.[6]
-
Collect blood samples at regular intervals post-treatment (e.g., daily for the first week, then weekly for a month, and then monthly).
-
Quantify the microfilariae in each blood sample using the modified Knott's test.
-
Calculate the percentage reduction in microfilariae counts for the treated group compared to the baseline and the control group.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: In Vitro Motility of D. immitis Microfilariae after 24-hour Exposure to this compound
| This compound Concentration (µM) | Mean Motility Score (± SD) | Percentage Inhibition of Motility (%) |
| 0 (Control) | 2.8 ± 0.2 | 0 |
| 0.1 | 2.1 ± 0.3 | 25 |
| 1 | 1.2 ± 0.4 | 57 |
| 10 | 0.3 ± 0.1 | 89 |
| 100 | 0.0 ± 0.0 | 100 |
Table 2: In Vivo Efficacy of a Single Oral Dose of this compound (500 µg/kg) in D. immitis-Infected Dogs
| Time Post-Treatment | Mean Microfilariae Count/mL (± SD) - Treated Group | Mean Microfilariae Count/mL (± SD) - Control Group | Percentage Reduction in Microfilariae (Treated vs. Control) |
| Day 0 (Baseline) | 15,200 ± 3,100 | 14,800 ± 2,900 | - |
| Day 7 | 1,500 ± 450 | 14,500 ± 3,200 | 89.7 |
| Day 14 | 250 ± 80 | 15,100 ± 3,000 | 98.3 |
| Day 30 | 10 ± 5 | 14,900 ± 2,800 | >99.9 |
| Day 60 | 0 ± 0 | 15,300 ± 3,100 | 100 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental design for testing this compound against D. immitis microfilariae.
Experimental workflow for testing this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Milbemycin A3 Oxime Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milbemycin A3 Oxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
This compound is a semi-synthetic macrocyclic lactone, and it is the minor component (approximately 20-30%) of the commercial product Milbemycin Oxime, which is primarily composed of Milbemycin A4 Oxime.[1][2] It is used as a broad-spectrum antiparasitic.[1][3] For long-term stability, it should be stored at -20°C.[4] A crystalline solid form of Milbemycin Oxime is stable for at least four years under these conditions.[4]
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[2][4] It has poor solubility in water.[2][5] For aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer.[4] Note that aqueous solutions are not recommended for storage for more than one day.[4]
Q3: My this compound sample is showing degradation. What are the likely causes?
This compound is susceptible to degradation under several conditions. The most significant degradation occurs in the presence of acids and bases.[6] Some degradation is also observed under oxidative conditions.[6] It is relatively stable under neutral aqueous, photolytic (light), and thermal (heat) conditions.[6]
Q4: I am observing unexpected peaks in my HPLC analysis. Could these be degradation products?
Yes, it is highly likely that new peaks observed during HPLC analysis are degradation products, especially if the sample has been exposed to stress conditions. Forced degradation studies have shown that Milbemycin Oxime can degrade into at least twelve major degradation products under various stress conditions, including acidic, basic, and oxidative environments.[1][3][6][7][8]
Q5: What are the known degradation products of this compound?
Several degradation products have been identified through forced degradation studies. Under oxidative stress (e.g., using hydrogen peroxide), a major degradation product is 3,4-dihydroperoxide MO A4 (and presumably a similar product for A3).[1][3][6][7] Other identified degradation products include those resulting from epoxidation and hydroxylation at various positions on the molecule, such as 14,15-epoxide and 26,27-epoxide, as well as products of acyl-bond cleavage like 2-carboxyl-19-hydroxyl-MOX.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of potency in a prepared solution. | Degradation due to improper solvent or pH. | Prepare fresh solutions daily. If using aqueous buffers, ensure the pH is neutral. For longer-term storage in solution, consider using an organic solvent like ethanol or DMSO and store at -20°C.[4] |
| Appearance of unknown peaks in chromatogram. | Sample degradation. | Review the handling and storage conditions of your sample. Perform a co-injection with a stressed sample (e.g., mildly treated with acid or base) to see if the unknown peaks match the degradation product peaks. |
| Inconsistent results between experiments. | Instability of the compound under experimental conditions. | Evaluate the pH, temperature, and light exposure during your experiment. Consider performing the experiment under controlled conditions (e.g., in the dark, at a specific temperature) to minimize degradation. |
Stability and Degradation Data
The following table summarizes the stability of Milbemycin Oxime under various stress conditions as determined by forced degradation studies.
| Stress Condition | Description | Observed Degradation | Reference |
| Acidic | Exposure to acidic conditions. | Significant Degradation | [6] |
| Basic | Exposure to alkaline conditions. | Significant Degradation | [6] |
| Oxidative | Exposure to an oxidizing agent (e.g., H₂O₂). | Slight Degradation | [6] |
| Thermal | Heating of the solid or a solution. | Stable | [6] |
| Photolytic | Exposure to light. | Stable | [6] |
| Aqueous | In water (neutral pH). | Stable | [6] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound, based on ICH guidelines.[1][3][6][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of the stock solution to a solution of hydrochloric acid (e.g., 0.1 N HCl) and incubate at a specific temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add an appropriate volume of the stock solution to a solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and incubate at room temperature for a defined period.
-
Oxidative Degradation: Add an appropriate volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 90°C) for a defined period.
-
Photolytic Degradation: Expose a solid sample or a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a defined period.
-
-
Sample Analysis: After the defined stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is a representative HPLC method for the analysis of this compound and its degradation products.[1][3][7]
-
Column: HALO C18 (100 x 4.6 mm, 2.7 µm)
-
Mobile Phase A: Water/Acetonitrile (60/40, v/v)
-
Mobile Phase B: Ethanol/Isopropanol (50/50, v/v)
-
Gradient Elution: A suitable gradient program to separate the parent compound from its degradation products.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Milbemycin A3 Oxime Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Milbemycin A3 Oxime and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is Milbemycin Oxime and why is studying its degradation important?
A1: Milbemycin oxime is a mixture of two major components, this compound (MO A3) and Milbemycin A4 oxime (MO A4).[1][2] It is a 16-membered macrocyclic lactone with a broad spectrum of activity against parasites.[1][2][3] Studying its degradation is crucial for ensuring the stability, efficacy, and safety of pharmaceutical formulations. Regulatory bodies like the ICH require forced degradation studies to identify potential degradation products that may arise during storage and administration.[1][2][3]
Q2: What are the common stress conditions used to induce the degradation of Milbemycin Oxime?
A2: Forced degradation studies on Milbemycin oxime are typically conducted under the following stress conditions as per ICH guidelines:
Q3: How many degradation products are typically observed for Milbemycin Oxime?
A3: Studies have shown that under various stress conditions, a significant number of degradation products can be formed. For instance, one comprehensive study reported the observation of twelve major degradation products for Milbemycin oxime.[1][2][3]
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.
Problem 1: Poor chromatographic separation of this compound, Milbemycin A4 Oxime, and their degradation products.
-
Possible Cause 1: Inappropriate column chemistry.
-
Possible Cause 2: Suboptimal mobile phase composition.
-
Solution 1 (Gradient Elution): Employ a gradient elution method. A common approach involves a binary gradient with Mobile Phase A consisting of a water/acetonitrile (B52724) mixture (e.g., 60/40, v/v) and Mobile Phase B composed of an ethanol/isopropanol mixture (e.g., 50/50, v/v).[1][2]
-
Solution 2 (Isocratic Elution): For simpler separations, an isocratic mobile phase can be effective. One such system consists of 30% (v/v) 0.05% phosphoric acid in water and 70% (v/v) of a methanol (B129727) and acetonitrile mixture (6:4, v/v).[3]
-
Problem 2: Low sensitivity or poor ionization of degradation products in the mass spectrometer.
-
Possible Cause 1: Incorrect ionization mode.
-
Solution: Milbemycin oxime and its degradation products are typically analyzed in positive electrospray ionization (ESI) mode, observing the protonated molecules [M+H]⁺.[5]
-
-
Possible Cause 2: Inefficient mobile phase for ionization.
-
Solution: Ensure the mobile phase contains additives that promote ionization. For positive ESI, options include:
-
Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase.[5]
-
Using a buffer such as ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) in the aqueous portion of the mobile phase.[6]
-
-
Problem 3: Difficulty in identifying and characterizing unknown degradation products.
-
Possible Cause: Insufficient mass spectral data.
-
Solution: Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent and fragment ions.[1][2] This allows for the determination of elemental compositions. Additionally, utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products and compare them with the fragmentation of the parent compounds (Milbemycin A3 and A4 oximes) to elucidate their structures.[1][2]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on Milbemycin Oxime.
-
Preparation of Stock Solution: Prepare a stock solution of Milbemycin Oxime in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60 °C) for a specified duration. Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 N NaOH) and keep at room temperature or heat gently. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and/or visible light.
-
Sample Analysis: Analyze all stressed samples by LC-MS, along with a control (unstressed) sample.
Protocol 2: LC-MS Method for Separation and Identification
This protocol provides a starting point for developing an LC-MS method for the analysis of this compound and its degradation products.
| Parameter | Condition 1 (Gradient) | Condition 2 (Isocratic) |
| LC Column | HALO C18, 100 × 4.6 mm, 2.7 µm[1][2] | Supelco Ascentis Express C18, 100 mm × 3.0 mm, 2.7 µm[3] |
| Mobile Phase A | Water/Acetonitrile (60/40, v/v)[1][2] | 0.05% Phosphoric acid in water[3] |
| Mobile Phase B | Ethanol/Isopropanol (50/50, v/v)[1][2] | Methanol/Acetonitrile (6:4, v/v)[3] |
| Gradient/Isocratic | Gradient elution (specifics to be optimized) | Isocratic: 30% A, 70% B[3] |
| Flow Rate | To be optimized (e.g., 0.5 - 1.0 mL/min) | 0.5 mL/min[3] |
| Column Temperature | To be optimized (e.g., 30 - 50 °C) | 50 °C[3] |
| Injection Volume | To be optimized (e.g., 5 - 20 µL) | To be optimized |
| MS Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) | Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan (for profiling) and MS/MS (for fragmentation) | Full Scan and/or Selected Ion Monitoring (SIM) |
| UV Detection | 240 nm or 244 nm[3] | 244 nm[3] |
Data Presentation
Table 1: Summary of Common Degradation Products of Milbemycin Oxime
| Stress Condition | Number of Major Degradation Products Observed | Example Identified Degradation Product |
| Acid Hydrolysis | Multiple | Degradation pathway involves cleavage of the macrocyclic lactone. |
| Base Hydrolysis | Multiple | Acyl-bond cleavage at the C-19 position has been reported.[3] |
| Oxidation (H₂O₂) | Multiple | 3,4-dihydroperoxide of Milbemycin A4 oxime.[1][2] |
| Photolysis | Multiple | Isomerization and other structural changes. |
| Heat | Multiple | Various degradation products. |
Note: The exact number and nature of degradation products can vary depending on the specific experimental conditions.
Visualizations
Caption: Workflow for Forced Degradation and LC-MS Analysis.
Caption: Troubleshooting Logic for Poor Chromatographic Separation.
References
- 1. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Milbemycin A3 Oxime bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Milbemycin A3 Oxime bioassays. The information is designed to help identify and resolve common issues that may lead to inconsistent or unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a macrocyclic lactone that acts as a potent anthelmintic. Its primary mechanism of action is the irreversible opening of glutamate-gated chloride channels (GluCls) in the neurons and myocytes of invertebrates.[1][2][3][4][5] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, which in turn blocks the transmission of nerve signals, resulting in paralysis and death of the parasite.[1][2][3][4][5] While highly selective for invertebrates, at very high concentrations, it may interact with mammalian GABA-gated chloride channels.[4]
Q2: What are the key chemical and physical properties of this compound I should be aware of?
A2: this compound is a semi-synthetic derivative of Milbemycin A3.[1][5] It is a white solid with a molecular weight of 541.7 g/mol and a molecular formula of C31H43NO7.[1][6] A critical property is its poor water solubility.[1][5] It is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[5][6]
Q3: How should I properly store and handle this compound?
A3: For long-term storage, this compound should be kept at -20°C, where it can be stable for at least four years.[6] For preparing stock solutions, use a suitable organic solvent like DMSO or ethanol. Aqueous solutions of milbemycin oxime are not recommended for storage for more than one day due to potential instability and precipitation.
Q4: I am seeing high variability between my replicate wells. What are the likely causes?
A4: High variability is a common issue in bioassays and can stem from several factors:
-
Inconsistent Pipetting: Ensure your pipettes are calibrated and use proper technique to minimize volume errors.
-
Uneven Cell/Organism Distribution: If using a cell-based or whole-organism assay, ensure your suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of microplates are prone to evaporation and temperature fluctuations. It is advisable to fill these outer wells with a buffer or media and not use them for experimental samples.
-
Improper Reagent Mixing: After adding reagents, gently tap the plate or use an orbital shaker to ensure thorough mixing.
Q5: My bioassay has a low signal-to-noise ratio. How can I improve it?
A5: A low signal-to-noise ratio can be addressed by:
-
Optimizing Reagent Concentrations: Perform titration experiments for key reagents to find the optimal concentrations for a robust signal.
-
Checking Incubation Times: A time-course experiment can help determine the ideal incubation period for the maximal signal.
-
For Fluorescence Assays: Ensure you are using the correct excitation and emission wavelengths for your fluorophore. High background fluorescence can be reduced by using black-walled microplates and high-purity reagents.[7] Consider using a fluorescent quencher for extracellular dye in no-wash assays.[8]
Troubleshooting Guides
Guide 1: Inconsistent Results in Whole-Organism Motility/Paralysis Assays (e.g., C. elegans)
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in paralysis time between replicates. | Inconsistent age of organisms. | Use age-synchronized populations for the assay. For C. elegans, this can be achieved by timed egg laying.[9][10] |
| Uneven application of the compound. | Ensure the compound is evenly distributed in the assay medium or on the surface of the agar (B569324) plate. | |
| Fluctuations in incubation temperature. | Maintain a consistent and precise temperature throughout the experiment, as even minor variations can affect paralysis kinetics.[10] | |
| No paralysis observed even at high concentrations. | Compound precipitation due to poor solubility. | Prepare the test solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay medium is low (typically <1%) and consistent across all wells, including controls. |
| Degraded compound. | Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. | |
| Control organisms show signs of distress or paralysis. | High solvent concentration. | Include a solvent-only control to ensure the vehicle is not causing toxicity. Reduce the final solvent concentration if necessary. |
Guide 2: Inconsistent Results in Egg Hatch Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High variability in egg hatch rates in control wells. | Inconsistent egg quality or age. | Use freshly collected eggs and ensure they are of a uniform developmental stage. |
| Bacterial or fungal contamination. | Perform the assay under sterile conditions and use appropriate antibiotics/fungicides in the incubation medium if necessary. | |
| Low efficacy observed. | Compound not reaching the target. | The chorion of the egg may be impermeable. Ensure adequate incubation time. Some protocols may require a pre-treatment step to increase permeability, though this can affect egg viability. |
| Incorrect scoring method. | Clearly define the criteria for a "hatched" versus "unhatched" egg and apply it consistently. |
Data Presentation
Table 1: Summary of Milbemycin Oxime Efficacy Data
| Organism | Assay Type | Compound | Observed Effect | Concentration/Dosage |
| Dirofilaria immitis (in dogs) | In vivo | Milbemycin Oxime | 85.2% reduction in microfilariae | 0.05 mg/kg |
| Dirofilaria immitis (in dogs) | In vivo | Milbemycin Oxime | Complete prevention of infection | 0.25 mg/kg administered 15-60 days post-infection |
| Angiostrongylus cantonensis | In vitro motility | Milbemycin Oxime | Inhibitory effects | ≥ 10⁻⁹ g/ml (approx. 1.8 nM) |
| Angiostrongylus cantonensis | In vitro motility | Milbemycin Oxime | Paralysis | 10⁻⁸ - 10⁻⁶ g/ml (approx. 18 nM - 1.8 µM) |
| Haemonchus contortus (exsheathed L3) | In vitro motility | Ivermectin (for comparison) | IC50 of 0.004 µM | - |
| Caenorhabditis elegans | Electrophysiology and Motility | Milbemycin Oxime | Drug-class specific effects observed | Data for IC50 not specified in abstract |
Note: Much of the available data is for "Milbemycin Oxime," a mixture of this compound and Milbemycin A4 Oxime. Specific efficacy data for this compound alone is limited in publicly available literature.
Experimental Protocols
Protocol 1: Larval Paralysis Assay using Caenorhabditis elegans
This protocol is adapted from standard methods for assessing anthelmintic effects on C. elegans.[9][10]
-
Preparation of NGM Plates: Prepare standard Nematode Growth Medium (NGM) plates seeded with a lawn of E. coli OP50.[11]
-
Age Synchronization: Synchronize a population of C. elegans by allowing gravid adults to lay eggs on a plate for a 4-6 hour period, then remove the adults.[10]
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this, make serial dilutions in M9 buffer or water to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Setup:
-
Transfer age-synchronized L4 larvae to the wells of a 96-well microtiter plate containing the different concentrations of this compound in liquid culture (M9 buffer with E. coli).
-
Include a "no drug" control and a "solvent-only" control.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C).
-
Scoring Paralysis: At regular intervals (e.g., every hour), score the number of paralyzed worms. A worm is considered paralyzed if it does not move when gently prodded with a platinum wire pick.[10]
-
Data Analysis: Plot the percentage of paralyzed worms against time for each concentration. Calculate the time required to paralyze 50% of the population (PT50) or the concentration that paralyzes 50% of the worms at a specific time point (EC50).
Protocol 2: Egg Hatch Assay for Nematodes
This protocol is a generalized method for assessing the ovicidal activity of anthelmintics.[12]
-
Egg Collection: Recover nematode eggs from fresh feces of an infected host using a series of sieves and a flotation method.
-
Assay Setup:
-
In a 96-well plate, add approximately 50-100 eggs to each well containing the test solution.
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., PBS with a low percentage of DMSO).
-
Include a "no drug" control and a "solvent-only" control.
-
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for 48 hours.[13]
-
Stopping the Reaction: After incubation, add a drop of Lugol's iodine to each well to stop further hatching.
-
Counting: Under an inverted microscope, count the number of hatched larvae and unhatched (embryonated) eggs in each well.
-
Data Analysis: Calculate the percentage of egg hatch inhibition for each concentration relative to the solvent control. Determine the IC50 value (the concentration that inhibits 50% of egg hatching).
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for this compound.
Caption: A generalized workflow for bioassays.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. AOP-Wiki [aopwiki.org]
- 3. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 4. toku-e.com [toku-e.com]
- 5. bioaustralis.com [bioaustralis.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 8. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assaying β-amyloid Toxicity using a Transgenic C. elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caenorhabditis elegans Model for Initial Screening and Mechanistic Evaluation of Potential New Drugs for Aging and Alzheimer’s Disease - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocols for treating C. elegans with pharmacological agents, osmoles, and salts for imaging and behavioral assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trichuris muris egg-hatching assay for anthelminthic drug discovery and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Milbemycin A3 Oxime Resistance in Parasite Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing milbemycin A3 oxime resistance in parasite populations.
Troubleshooting Guides
This section offers detailed methodologies and troubleshooting for key experiments used to assess this compound efficacy and resistance.
Fecal Egg Count Reduction Test (FECRT)
The Fecal Egg Count Reduction Test (FECRT) is a primary in vivo method to evaluate the efficacy of an anthelmintic by comparing fecal egg counts before and after treatment.[1] Resistance is suspected if the percentage reduction in egg count is less than 95%.[1][2]
-
Animal Selection: Select a group of at least 15-20 animals from the same age and management group that have not been treated with an anthelmintic recently (at least 30 days, longer for moxidectin).[2][3] A pre-test mean fecal egg count of at least 200 eggs per gram (EPG) is recommended.[2]
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.[3]
-
Animal Weighing and Dosing: Accurately weigh each animal to ensure correct dosage. Administer the recommended dose of this compound. Underdosing is a significant factor in the development of resistance.[1]
-
Post-Treatment Sampling: Collect individual fecal samples from the same animals 14 days after treatment.[2][3]
-
Egg Counting: Use a standardized method, such as the modified McMaster technique, to determine the number of eggs per gram of feces for each sample.[4][5]
-
Data Analysis: Calculate the percentage reduction in fecal egg count for the group using the following formula: % Reduction = [1 - (Mean EPG Post-Treatment / Mean EPG Pre-Treatment)] x 100
| Problem | Possible Causes | Solutions |
| High variability in egg counts between individuals. | Natural variation in parasite burdens and egg shedding. | Increase the sample size of the group to get a more accurate mean. Ensure animals are from a homogenous group.[6] |
| Low pre-treatment egg counts (e.g., <200 EPG). | Low parasite burden in the selected animals. | Select a different group of animals with higher initial egg counts to ensure a statistically valid test.[2] |
| Borderline FECRT results (e.g., 90-95% reduction). | Could be early signs of resistance or confounding factors. | Repeat the test to confirm the results. Investigate other potential factors such as incorrect dosage, improper drug administration, or rapid re-infection.[6][7] |
| Unexpectedly low efficacy in a supposedly susceptible population. | - Incorrect dosage or administration.- Poorly maintained dosing equipment.- Expired or improperly stored drug.- Presence of a different, less susceptible parasite species. | - Double-check calculations and ensure proper administration technique.- Calibrate and maintain equipment.- Verify the drug's expiration date and storage conditions.- Perform larval cultures to identify the parasite species present.[7] |
Larval Development Assay (LDA)
The Larval Development Assay (LDA) is an in vitro test that measures the ability of parasite eggs to develop into third-stage larvae (L3) in the presence of varying concentrations of an anthelmintic.
-
Egg Recovery: Collect fresh fecal samples and isolate parasite eggs using a standardized sieving and flotation technique with a saturated salt solution.[8]
-
Assay Setup: In a 96-well microplate, add a nutrient medium (e.g., Earle's balanced salt solution with yeast extract) to each well.[9]
-
Drug Dilution: Prepare serial dilutions of this compound in the assay medium. Add the different drug concentrations to the test wells, leaving control wells with no drug.
-
Egg Inoculation: Add a standardized number of eggs (e.g., 50-100) to each well.
-
Incubation: Incubate the plate at an optimal temperature (typically 25-27°C) and high humidity for 6-7 days.[8][10]
-
Reading the Assay: Stop the development by adding a drop of Lugol's iodine to each well.[10] Under an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.
-
Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration. Determine the drug concentration that inhibits 50% of the larvae from developing (LD50).[11]
| Problem | Possible Causes | Solutions |
| Low larval development rate in control wells. | - Poor egg viability (old or damaged eggs).- Sub-optimal incubation conditions (temperature, humidity).- Contamination (fungal or bacterial). | - Use fresh fecal samples and handle eggs gently.- Ensure the incubator is calibrated and provides a humid environment.- Use sterile techniques and consider adding a fungicide to the medium.[10] |
| Inconsistent LD50 values between assays. | - Instability of the drug solution.- Inaccurate pipetting during serial dilutions.- Variability in the age and quality of eggs used in different assays. | - Prepare fresh drug solutions for each experiment.- Regularly calibrate pipettes and ensure thorough mixing at each dilution step.- Standardize the egg collection and purification process to ensure consistency.[10] |
| High variability between replicate wells. | - Uneven distribution of eggs in the wells.- "Edge effects" in the microplate due to evaporation. | - Ensure the egg suspension is well-mixed before and during dispensing.- Avoid using the outer wells of the plate or fill them with a buffer solution to minimize evaporation.[10] |
Larval Motility Assay (LMA)
The Larval Motility Assay (LMA) assesses the effect of an anthelmintic on the viability of L3 larvae by measuring their movement.
-
Larval Preparation: Obtain L3 larvae either from fecal cultures or by artificial hatching methods.
-
Assay Setup: In a 96-well plate, add a suitable culture medium (e.g., RPMI-1640) to each well.[12][13]
-
Drug Dilution: Prepare serial dilutions of this compound and add them to the test wells. Include control wells with the solvent (e.g., DMSO) at the same concentration as in the test wells.[14]
-
Larval Inoculation: Add a standardized number of L3 larvae (e.g., 50-100) to each well.[12][13]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-72 hours.[12][13][14]
-
Motility Assessment: Assess larval motility either visually under a microscope or using an automated tracking system like WMicroTracker™.[14]
-
Data Analysis: Calculate the percentage of motile larvae at each drug concentration compared to the control. Determine the drug concentration that inhibits the motility of 50% of the larvae (IC50).
| Problem | Possible Causes | Solutions |
| High mortality in control wells. | - Poor initial health of the larvae.- Toxicity of the solvent (e.g., DMSO) at high concentrations. | - Ensure larvae are healthy and handled carefully.- Perform a solvent toxicity test to determine a non-lethal concentration and use that in all wells.[10] |
| Larvae are aggregated, making motility assessment difficult. | Natural behavior of some nematode species. | Gently agitate the plate before reading. Consider using a medium that discourages aggregation.[14] |
| Inconsistent results between replicates or assays. | - Variability in larval age and fitness.- Inaccurate drug dilutions. | - Use larvae of a consistent age and developmental stage.- Ensure accurate and reproducible dilutions.[10] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound efficacy and resistance.
Table 1: Fecal Egg Count Reduction Test (FECRT) Interpretation
| FEC Reduction (%) | Interpretation | Recommended Action |
| > 95% | Susceptible | Continue current control program. Monitor regularly. |
| 90-95% | Suspected Resistance | Repeat the test. Investigate for other causes of reduced efficacy. Consider using a different anthelmintic class.[1] |
| < 90% | Resistant | Switch to an effective anthelmintic from a different class. Implement a resistance management plan.[1] |
Table 2: In Vitro Efficacy of Milbemycin Oxime Against Third-Stage Larvae (L3) of Crenosoma vulpis
| Drug Concentration (ng/mL) | Predicted Larval Mortality (%) |
| 1 | ~10% |
| 5 | ~20% |
| 10 | ~25% |
| 20 | 30% |
| Data derived from a larval motility assay.[13] |
Table 3: Efficacy of Milbemycin Oxime Against Naturally Acquired Intestinal Nematodes in Dogs
| Parasite Species | Efficacy (%) |
| Ancylostoma caninum (adult) | 90.9% |
| Ancylostoma braziliense (adult) | 94.8% |
| Toxocara canis (adult) | 97.8% |
| Toxascaris leonina (adult) | 99.4% |
| Trichuris vulpis (adult) | ≥98.3% |
| Based on a single treatment with a combination product containing afoxolaner (B517428) and milbemycin oxime.[15] |
Visualizations
Signaling Pathway of this compound Action and Resistance
Caption: Mechanism of this compound action and resistance.
Experimental Workflow for Fecal Egg Count Reduction Test (FECRT)
Caption: Workflow for the Fecal Egg Count Reduction Test (FECRT).
Logical Flow for a Resistance Management Strategy
Caption: Decision-making flow for managing anthelmintic resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to this compound?
A1: The primary mechanisms of resistance to this compound, and other macrocyclic lactones, involve two main strategies employed by the parasite:
-
Alterations in the drug target: this compound acts on glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[11][16] Mutations in the genes encoding these channels can reduce the binding affinity of the drug, making it less effective.
-
Increased drug efflux: Parasites can increase the expression of transport proteins, such as P-glycoproteins (P-gps) and other ATP-binding cassette (ABC) transporters.[17] These transporters act as pumps that actively remove the drug from the parasite's cells, preventing it from reaching its target at a high enough concentration to be effective.
Q2: How often should I perform an FECRT to monitor for resistance?
A2: It is recommended to perform an FECRT at least once a year as part of a regular monitoring program. It should also be conducted whenever there is a suspicion of treatment failure.
Q3: Can I use in vitro assays like the LDA or LMA to definitively diagnose resistance?
A3: In vitro assays like the LDA and LMA are valuable tools for detecting potential resistance and for research purposes. They can indicate a reduced susceptibility of a parasite population to an anthelmintic. However, a definitive diagnosis of clinical resistance should be confirmed with an in vivo test like the FECRT, as in vitro results do not always perfectly correlate with field efficacy.[16]
Q4: What is "refugia" and how does it help manage resistance?
A4: "Refugia" refers to the proportion of a parasite population that is not exposed to an anthelmintic treatment.[18] This includes parasites in untreated animals as well as the free-living stages on pasture. By maintaining a population of susceptible parasites, the genes for susceptibility are preserved in the overall gene pool, which dilutes the frequency of resistance genes and slows the development of resistance.[18][19] Targeted selective treatment, where only animals that require treatment are dosed, is a key strategy for maintaining refugia.[19]
Q5: Is it better to rotate anthelmintics or use them in combination to manage resistance?
A5: While annual rotation of different anthelmintic classes has been a common recommendation, recent modeling studies suggest that using combination anthelmintics (products containing two or more drugs from different classes) may be a more effective strategy to delay the development of resistance.[20][21] The rationale is that it is statistically less likely for a parasite to have pre-existing resistance to multiple drug classes simultaneously.[18]
Q6: Are there any drugs that can be used synergistically with this compound to overcome resistance?
A6: Research into synergistic drug combinations is ongoing. For resistance mediated by P-glycoprotein efflux pumps, inhibitors of these pumps could potentially restore the efficacy of this compound. While not yet a common clinical practice, this is an active area of research. The use of combination products with anthelmintics from different classes is the current practical approach to combat resistance.[18]
Q7: Are there molecular tests available to detect this compound resistance?
A7: Molecular tests to detect resistance to macrocyclic lactones, including this compound, are in development and use in research settings. These tests typically look for single nucleotide polymorphisms (SNPs) in genes associated with resistance, such as those encoding for P-glycoproteins or glutamate-gated chloride channels.[17] While not yet widely available for routine diagnostic use in all parasite species, they hold promise for future resistance monitoring.
References
- 1. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scops.org.uk [scops.org.uk]
- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. wool.com [wool.com]
- 6. noah.co.uk [noah.co.uk]
- 7. Confounding factors affecting faecal egg count reduction as a measure of anthelmintic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 9. A larval development test for the detection of anthelmintic resistance in nematodes of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. WO1995009246A1 - Larval development assay - Google Patents [patents.google.com]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 15. Efficacy of afoxolaner plus milbemycin oxime chewable tablets against naturally acquired intestinal nematodes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anthelmintic resistance: markers for resistance, or susceptibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delaying Resistance | Gastrointestinal Sheep Parasites In Western Canada | Faculty of Veterinary Medicine (UCVM) | University of Calgary [vet.ucalgary.ca]
- 20. Managing anthelmintic resistance--parasite fitness, drug use strategy and the potential for reversion towards susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Impact of pH on Milbemycin A3 Oxime activity and stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the activity and stability of Milbemycin A3 Oxime. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
This compound, a component of the broader milbemycin oxime mixture, is a macrocyclic lactone that can be susceptible to degradation under certain conditions.[1][2] Forced degradation studies have shown that milbemycin oxime undergoes significant degradation in both acidic and alkaline conditions.[1][3] It is more stable in neutral conditions.[1] Therefore, it is crucial to control the pH of solutions containing this compound to ensure its stability.
Q2: How does pH affect the stability of this compound?
Q3: What is the optimal pH range for storing this compound solutions?
Based on general stability principles of oximes and forced degradation studies of milbemycin oxime, a neutral pH range (approximately pH 6.0-7.5) is recommended for storing aqueous-based solutions of this compound to minimize hydrolytic degradation.[1][4][5] It is also important to note that milbemycin oxime is sparingly soluble in aqueous buffers, and prolonged storage of aqueous solutions is not recommended.[1] For maximal solubility in aqueous buffers, it is advised to first dissolve the compound in an organic solvent like ethanol (B145695) and then dilute it with the aqueous buffer of choice.[1]
Q4: How does pH potentially impact the biological activity of this compound?
The biological activity of this compound is intrinsically linked to its chemical structure.[4] Degradation of the molecule due to pH-induced hydrolysis will likely lead to a loss of anthelmintic activity. The specific impact of pH on the interaction of this compound with its target, the glutamate-gated chloride channels in invertebrates, has not been extensively reported.[7] However, maintaining the structural integrity of the molecule by controlling the pH is crucial for preserving its efficacy. Any significant alteration in the molecule's conformation due to extreme pH could also affect its binding to the target receptor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity in an in vitro assay. | Degradation due to inappropriate pH of the assay medium. | Verify the pH of your assay buffer. Ensure it is within the neutral range (pH 6.0-7.5). Prepare fresh solutions of this compound for each experiment. |
| Precipitation of the compound due to low aqueous solubility. | This compound has poor water solubility.[8] Ensure that the final concentration in your aqueous assay medium does not exceed its solubility limit. Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration to maintain solubility.[1] | |
| Appearance of unexpected peaks in HPLC analysis of the sample. | pH-induced degradation of this compound. | This is indicative of degradation. Review the pH of all solutions the compound has been exposed to. Refer to the degradation pathway diagram below. Use a validated stability-indicating HPLC method for analysis.[3][8] |
| Use of non-buffered or inappropriate buffer solutions. | The use of unbuffered solutions can lead to pH shifts. Always use a suitable buffer system to maintain a constant pH. | |
| Inconsistent experimental results. | Variability in the pH of prepared solutions. | Calibrate your pH meter regularly. Prepare fresh buffers for each set of experiments to ensure pH consistency. |
| Age of the stock solution. | Aqueous stock solutions of milbemycin oxime are not recommended for long-term storage.[1] Prepare fresh stock solutions or use stock solutions stored in an appropriate organic solvent at -20°C for a limited time.[1] |
Data Presentation
Qualitative pH-Dependent Stability of Milbemycin Oxime
The following table summarizes the qualitative stability of milbemycin oxime based on forced degradation studies.
| pH Condition | Observation | Reference |
| Acidic (e.g., 0.1 N HCl) | Significant degradation observed. | [1][3] |
| Neutral (e.g., Water) | Stable. | [1] |
| Alkaline (e.g., 0.1 N NaOH) | Significant degradation observed. | [1][3] |
Illustrative Quantitative Stability Data (Hypothetical)
The following data is for illustrative purposes only, as specific kinetic data for this compound is not publicly available.
| pH | Buffer System | Temperature (°C) | Half-life (t½) (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | Citrate Buffer | 25 | ~12 | ~0.0578 |
| 5.0 | Acetate Buffer | 25 | ~120 | ~0.0058 |
| 7.0 | Phosphate Buffer | 25 | >500 | <0.0014 |
| 9.0 | Borate Buffer | 25 | ~48 | ~0.0144 |
Illustrative pH-Activity Profile (Hypothetical)
The following data is for illustrative purposes only and represents a hypothetical in vitro anthelmintic assay.
| pH of Assay Medium | EC₅₀ (nM) | Comment |
| 5.0 | 150 | Reduced activity, likely due to compound degradation over the assay period. |
| 6.0 | 75 | Good activity. |
| 7.0 | 50 | Optimal activity observed. |
| 8.0 | 80 | Slightly reduced activity. |
| 9.0 | 200 | Significantly reduced activity, likely due to compound degradation. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To evaluate the stability of this compound at different pH values over time.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Buffer salts (e.g., citrate, phosphate, borate)
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
Volumetric flasks, pipettes, and autosampler vials
-
Calibrated pH meter
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
For each pH value, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect.
-
Prepare a control sample (T=0) for each pH by immediately diluting an aliquot of the test solution with the mobile phase to the working concentration of the HPLC method.
-
-
Incubation: Store the remaining test solutions at a constant temperature (e.g., 25°C or 40°C) and protect from light.
-
Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: In Vitro Anthelmintic Activity Assay at Different pH
Objective: To assess the efficacy of this compound against a model nematode at various pH levels.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Model nematode (e.g., Caenorhabditis elegans or a parasitic species)
-
Assay medium (e.g., Phosphate Buffered Saline - PBS)
-
Buffers for pH adjustment of the assay medium
-
Multi-well plates (e.g., 96-well)
-
Microscope
Procedure:
-
pH-Adjusted Assay Media: Prepare the assay medium and adjust the pH to the desired levels (e.g., 5.0, 6.0, 7.0, 8.0, 9.0) using appropriate buffers.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Create serial dilutions of the stock solution in the pH-adjusted assay media to achieve the desired final test concentrations. The final DMSO concentration should be kept constant and low (e.g., <1%) across all wells.
-
-
Assay Procedure:
-
Add a defined number of nematodes to each well of the multi-well plate containing the pH-adjusted medium.
-
Add the different concentrations of this compound to the respective wells.
-
Include a positive control (a known anthelmintic) and a negative control (vehicle only) for each pH condition.
-
-
Incubation: Incubate the plates at an appropriate temperature for the chosen nematode species for a defined period (e.g., 24 or 48 hours).
-
Assessment of Activity:
-
Observe the motility of the nematodes under a microscope at the end of the incubation period.
-
Count the number of motile and non-motile (paralyzed or dead) worms in each well.
-
-
Data Analysis:
-
Calculate the percentage of non-motile worms for each concentration at each pH.
-
Determine the EC₅₀ (half-maximal effective concentration) value for each pH condition by plotting the percentage of non-motile worms against the log of the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Caption: Experimental workflow for determining the pH stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of macrocyclic lactones against gastrointestinal nematodes of bovines and their effect on eggs in the uterus of females of these parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anthelmintic activity of 13-alkoxymilbemycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
Validation & Comparative
A Comparative Efficacy Analysis of Milbemycin A3 Oxime and Ivermectin Against Nematodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime and ivermectin are both potent macrocyclic lactone endectocides widely used in veterinary and human medicine to control a broad spectrum of nematode and arthropod parasites. Both compounds exert their anthelmintic effect through a similar primary mechanism of action, targeting the parasite's nervous system. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in their work.
Mechanism of Action
Both this compound and ivermectin are agonists of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] These channels are unique to invertebrates, providing a degree of selective toxicity.[2] Binding of these drugs to GluCls leads to an increased influx of chloride ions into the cells, causing hyperpolarization of the neuronal membrane. This disrupts nerve signal transmission, leading to flaccid paralysis and ultimately the death of the nematode.[1][2]
While this is the primary mechanism, ivermectin is also believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), further disrupting nerve function.[1]
Below is a diagram illustrating the signaling pathway.
Caption: Signaling pathway of this compound and Ivermectin in nematodes.
Comparative Efficacy Data
The following tables summarize available quantitative data on the efficacy of this compound and Ivermectin against various nematode species. It is important to note that direct head-to-head in vitro studies for a wide range of parasitic nematodes are limited. Therefore, caution should be exercised when making direct comparisons of potency based on data from different studies and assays.
In Vitro Efficacy Data
| Compound | Nematode Species | Assay Type | Efficacy Metric | Value | Reference |
| Ivermectin | Haemonchus contortus | Larval Development Assay | LC50 | 1.1 ng/mL | [3] |
| Ivermectin | Caenorhabditis elegans (N2 Bristol - susceptible) | Motility Assay (Migration Trap) | EC50 | 0.04 µM | [4] |
| Milbemycin Oxime | Caenorhabditis elegans (N2 Bristol - susceptible) | Motility Assay (Migration Trap) | EC50 | 0.40 µM | [4] |
In Vivo Efficacy Data
| Compound | Nematode Species | Host | Efficacy Metric (% Reduction) | Dosage | Reference |
| Milbemycin Oxime | Dirofilaria immitis (3 months post-infection) | Dog | 96.8% | 500 µg/kg | [5] |
| Ivermectin | Dirofilaria immitis (3 months post-infection) | Dog | 97.7% | 6 µg/kg | [5] |
| Milbemycin Oxime | Dirofilaria immitis (4 months post-infection) | Dog | 41.4% | 500 µg/kg | [5] |
| Ivermectin | Dirofilaria immitis (4 months post-infection) | Dog | 95.1% | 6 µg/kg | [5] |
| Milbemycin Oxime | Ancylostoma spp. (mature) | Dog | 95% | 0.50 mg/kg | [3] |
| Milbemycin Oxime | Ancylostoma spp. (mature) | Dog | 99% | 0.75 mg/kg | [3] |
| Milbemycin Oxime | Toxocara canis | Dog | 96% (at 28 days post-treatment) | 0.50–1.07 mg/kg (in combination with afoxolaner) | [6] |
| Ivermectin | Toxocara canis | Dog | 70% (at 28 days post-treatment) | 0.2 mg/kg (in combination with praziquantel) | [6] |
| Milbemycin Oxime | Trichuris vulpis (mature) | Dog | 97% | 0.55 to 0.86 mg/kg | [3] |
Experimental Protocols
Detailed methodologies for key in vitro assays used to assess anthelmintic efficacy are provided below.
Larval Motility Assay
This assay assesses the ability of a compound to inhibit the motility of nematode larvae, which is indicative of a paralytic effect.
Caption: Workflow for a typical nematode larval motility assay.
Detailed Methodology:
-
Larval Preparation:
-
Third-stage (L3) larvae of the target nematode are harvested from fecal cultures using a Baermann apparatus.
-
The collected larvae are washed multiple times in a suitable buffer (e.g., M9 buffer or sterile water) by centrifugation to remove debris.
-
The final larval pellet is resuspended in the assay medium, and the concentration is adjusted to a target density (e.g., 50-100 larvae per well).
-
-
Compound Preparation:
-
Stock solutions of this compound, Ivermectin, and control compounds are prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the stock solutions are made in the assay medium to achieve the desired final concentrations. The final solvent concentration should be kept constant across all wells and at a level non-toxic to the larvae (typically ≤1%).
-
-
Assay Setup:
-
The larval suspension is dispensed into the wells of a 96-well microtiter plate.
-
The prepared compound dilutions are added to the respective wells.
-
Each plate includes negative controls (vehicle only) and positive controls (a known anthelmintic like levamisole).
-
-
Incubation:
-
The plates are incubated at a temperature suitable for the specific nematode species (e.g., 37°C for many parasitic nematodes) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Motility Assessment:
-
Following incubation, larval motility in each well is assessed. This can be done visually by a trained observer using a microscope, where larvae are scored as motile, sluggish, or non-motile.
-
Alternatively, automated systems that track larval movement can be used for more objective and high-throughput analysis.
-
-
Data Analysis:
-
The percentage of non-motile larvae is calculated for each compound concentration.
-
Dose-response curves are generated, and the effective concentration that inhibits 50% of motility (EC50) or is lethal to 50% of the larvae (LC50) is calculated.
-
Larval Development Assay (LDA)
This assay evaluates the effect of a compound on the development of nematode eggs to the infective third larval stage (L3).
Detailed Methodology:
-
Egg Preparation:
-
Nematode eggs are extracted from fresh fecal samples using a series of sieves and a flotation method (e.g., saturated salt solution).
-
The collected eggs are thoroughly washed to remove fecal debris and the flotation solution.
-
The egg concentration is determined, and the suspension is adjusted to a target density (e.g., 80-100 eggs per well).
-
-
Compound and Assay Plate Preparation:
-
Serial dilutions of the test compounds are prepared as described for the motility assay.
-
The assay is typically conducted in 96-well plates containing a growth medium (e.g., agar) and a nutritive source (e.g., yeast extract) to support larval development.
-
-
Assay Setup and Incubation:
-
The egg suspension is added to each well of the prepared plates.
-
The plates are sealed and incubated at an appropriate temperature (e.g., 25-27°C) for approximately 6-7 days.
-
-
Assessment of Development:
-
After the incubation period, a small amount of a fixative and staining solution (e.g., Lugol's iodine) is added to each well to stop development and aid in visualization.
-
The number of unhatched eggs, L1/L2 larvae, and L3 larvae in each well is counted under a microscope.
-
-
Data Analysis:
-
The percentage of inhibition of development to the L3 stage is calculated for each compound concentration relative to the negative control.
-
Dose-response curves are plotted, and the concentration that inhibits 50% of larval development (IC50) is determined.
-
Conclusion
Both this compound and Ivermectin are highly effective anthelmintics with a shared primary mechanism of action. The available data suggests that their efficacy can vary depending on the nematode species, the developmental stage of the parasite, and the host animal. While in vivo studies provide valuable information on the overall performance of these drugs in a physiological context, in vitro assays such as the larval motility and larval development assays are crucial for determining the intrinsic potency of these compounds and for comparative studies. The lack of extensive, directly comparable in vitro data for a wide range of parasitic nematodes highlights an area for future research that would be highly beneficial for the development of new anthelmintic strategies.
References
- 1. Relative potency of macrocyclic lactones in in vitro assays with larvae of susceptible and drug-resistant Australian isolates of Haemonchus contortus and H. placei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrocyclic Lactones: Endectocide Compounds | Veterian Key [veteriankey.com]
- 3. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalijcar.org [journalijcar.org]
Comparative analysis of Milbemycin A3 Oxime and Moxidectin on parasite mortality
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anthelmintic agents Moxidectin (B1677422) and Milbemycin Oxime, focusing on their efficacy in inducing parasite mortality. This document synthesizes available experimental data, outlines common experimental protocols, and visualizes the mechanisms of action and experimental workflows to support research and development in parasitology.
Mechanism of Action: A Shared Pathway to Paralysis
Both Moxidectin and Milbemycin Oxime are macrocyclic lactones that exert their anthelmintic effects by targeting the parasite's nervous system.[1][2] Their primary mode of action involves binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane. The continuous influx of chloride ions blocks the transmission of nerve signals, resulting in flaccid paralysis and ultimately, the death of the parasite.[3][4] Additionally, these compounds can also potentiate the activity of gamma-aminobutyric acid (GABA), another inhibitory neurotransmitter in parasites, further contributing to paralysis.[3][4]
Caption: Mechanism of action for Moxidectin and Milbemycin Oxime.
Quantitative Comparison of Parasite Mortality
The following tables summarize the efficacy of Moxidectin and Milbemycin Oxime against various parasites as reported in several experimental studies. Efficacy is primarily presented as the percentage reduction in parasite numbers in treated groups compared to untreated controls.
Table 1: Efficacy Against Dirofilaria immitis (Heartworm) in Dogs
| Drug | Dose | Administration Route | Efficacy (%) | Resistant Strain | Reference |
| Moxidectin | 2.5 mg/kg (topical) | Topical | 100% | JYD-34 | [5] |
| Milbemycin Oxime/Spinosad | 0.5 mg/kg (oral) | Oral | 52.2% | JYD-34 | [5] |
| Moxidectin | 24 µg/kg (oral, 6 doses) | Oral | 99.3% | JYD-34 | [6] |
| Milbemycin Oxime/Praziquantel | 0.5-1.0 mg/kg (oral, 6 doses) | Oral | 54.6% | JYD-34 | [6] |
| Moxidectin | 24 µg/kg (oral, 6 doses) | Oral | ≥ 96.1% | ZoeLA | [7] |
| Milbemycin Oxime/Praziquantel | 0.5-1.0 mg/kg (oral, 6 doses) | Oral | 21.2% | ZoeLA | [7] |
| Moxidectin | 0.5 µg/kg (oral) | Oral | 100% | Susceptible Strain | [6] |
| Milbemycin Oxime | 500 µg/kg (oral) | Oral | 100% | Susceptible Strain | [6] |
Table 2: Efficacy Against Trichuris vulpis (Whipworm) in Dogs
| Drug | Dose | Administration Route | Efficacy (%) | Reference |
| Moxidectin | 170 µg/kg | Injectable | 67.5% | [8] |
| Milbemycin Oxime/Lufenuron | 500 µg/kg | Oral | 99.6% | [8] |
| Milbemycin Oxime | 0.55-0.86 mg/kg | Oral | 97% | [9] |
Table 3: In Vitro Efficacy Against Sarcoptes scabiei (Scabies Mite)
| Drug | Concentration for 50% Lethality (LC50) at 24h | Reference |
| Moxidectin | 0.5 µM | [10] |
| Ivermectin* | 1.8 µM | [10] |
*Note: Data for Milbemycin Oxime against Sarcoptes scabiei was not available. Ivermectin, another macrocyclic lactone, is included for a broader comparison.
Experimental Protocols
The following sections detail generalized methodologies for key experiments cited in the comparison of Moxidectin and Milbemycin Oxime.
In Vivo Efficacy Study in Dogs (General Protocol)
This protocol is a synthesized representation based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and VICH.[4][11]
-
Animal Selection: Purpose-bred dogs of a suitable age and weight are sourced. Animals are confirmed to be free of the parasite being tested or are experimentally infected with a known number of infective larvae. For naturally acquired infections, dogs are selected based on fecal egg counts.[11]
-
Acclimation and Housing: Animals are acclimated to the study conditions and housed individually or in small groups to prevent cross-contamination.[7]
-
Randomization and Treatment Groups: Dogs are randomly allocated to treatment groups, including a placebo control group and groups for each test article (Moxidectin and Milbemycin Oxime).[8]
-
Dose Administration: The appropriate dose of each drug is administered according to the study design (e.g., oral, topical, or injectable).
-
Post-Treatment Observation: Animals are monitored for any adverse reactions.
-
Parasite Quantification: After a predetermined period (e.g., 7 days post-treatment for intestinal worms), animals are humanely euthanized, and the gastrointestinal tract or other relevant tissues are harvested.[8] Adult worms are collected, identified, and counted. For heartworm studies, necropsy is performed at the end of the study period to recover adult worms from the heart and pulmonary arteries.[7]
-
Efficacy Calculation: The percentage efficacy is calculated using the following formula: Efficacy (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100
Caption: Generalized workflow for an in vivo efficacy study.
In Vitro Adult Worm Motility Assay (General Protocol)
This protocol is a generalized representation of methods used for assessing anthelmintic activity in vitro.[12]
-
Worm Collection: Adult parasites are collected from a freshly necropsied host or from in vitro culture.
-
Washing and Acclimatization: Worms are washed in a suitable buffer and allowed to acclimatize in a culture medium for a short period.
-
Assay Setup: A specific number of worms are placed in each well of a multi-well plate containing culture medium.
-
Drug Application: Various concentrations of the test compounds (Moxidectin and Milbemycin Oxime) are added to the wells. Control wells with no drug and with the drug solvent are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C, 5% CO2).
-
Motility Scoring: At specific time points, the motility of the worms is observed and scored using a predefined scale (e.g., 0 for no movement to 5 for vigorous movement). The time to paralysis and death is recorded.
-
Data Analysis: The motility scores and survival times are analyzed to determine the efficacy of the compounds at different concentrations.
Caption: Generalized workflow for an in vitro adult worm motility assay.
In Vitro Egg Hatch Assay (EHA) (General Protocol)
This protocol is a generalized representation of methods used for assessing the ovicidal activity of anthelmintics.[12][13]
-
Egg Isolation: Nematode eggs are isolated from fresh fecal samples using sieving and flotation techniques.
-
Egg Quantification: The number of eggs per unit volume is counted to create a standardized egg suspension.
-
Assay Setup: A standardized number of eggs are dispensed into each well of a multi-well plate.
-
Drug Application: Serial dilutions of the test compounds (Moxidectin and Milbemycin Oxime) are added to the wells. Control wells with no drug are included.
-
Incubation: The plates are incubated under conditions that promote egg hatching.
-
Hatching Assessment: After the incubation period, a substance like Lugol's iodine is added to stop further hatching. The number of hatched larvae and unhatched eggs is counted under a microscope.
-
Data Analysis: The percentage of egg hatch inhibition is calculated for each drug concentration, and the effective concentration (e.g., EC50) is determined.
Caption: Generalized workflow for an in vitro egg hatch assay.
References
- 1. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. study comparing moxidectin: Topics by Science.gov [science.gov]
- 3. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. World Association for the Advancement of Veterinary Parasitology (WAAVP): Second edition of guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Moxidectin: heartworm disease prevention in dogs in the face of emerging macrocyclic lactone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of moxidectin 6-month injectable and milbemycin oxime/lufenuron tablets against naturally acquired trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vichsec.org [vichsec.org]
- 12. benchchem.com [benchchem.com]
- 13. scialert.net [scialert.net]
In vivo efficacy of Milbemycin A3 Oxime versus its parent compound Milbemycin A3
A comprehensive review of available data indicates that Milbemycin A3 Oxime, a semi-synthetic derivative of the naturally occurring Milbemycin A3, exhibits superior in vivo potency, particularly in its activity against microfilariae. This guide provides a detailed comparison of the two compounds, summarizing their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
This compound was developed to improve upon the therapeutic properties of its parent compound, Milbemycin A3. A key study by Tsukamoto et al. (1991) found that the 5-keto-5-oxime derivatives of milbemycins, including the A3 variant, demonstrated significantly higher efficacy and potency in controlling microfilariae of Dirofilaria immitis in dogs compared to their parent compounds[1][2]. While direct head-to-head quantitative in vivo efficacy data is not widely available in published literature, the findings from this pivotal study underscore the enhanced performance of the oxime derivative.
Milbemycin oxime, the commercially available form, is a mixture of this compound and Milbemycin A4 oxime.[3] This formulation is widely used in veterinary medicine as a broad-spectrum antiparasitic for the prevention and treatment of various nematode and mite infestations in animals.[4]
Comparative Efficacy and Mechanism of Action
| Feature | This compound | Milbemycin A3 |
| Relative In Vivo Efficacy | Higher potency against microfilariae | Less potent than its oxime derivative |
| Primary Therapeutic Use | Component of broad-spectrum antiparasitic for heartworm prevention and intestinal worm treatment | Primarily a precursor for the synthesis of this compound |
| Mechanism of Action | Opens glutamate-sensitive chloride channels in invertebrate nerve and muscle cells, leading to hyperpolarization and paralysis.[3] | Opens glutamate-sensitive chloride channels in invertebrate nerve and muscle cells, leading to hyperpolarization and paralysis. |
Mechanism of Action: A Shared Pathway
Both Milbemycin A3 and its oxime derivative exert their anthelmintic effects through the same fundamental mechanism. They act as agonists for glutamate-gated chloride ion channels (GluCls) which are unique to invertebrates. The binding of the milbemycin compound to these channels leads to an influx of chloride ions into the nerve and muscle cells of the parasite. This increased chloride ion concentration causes hyperpolarization of the cell membrane, disrupting nerve signal transmission and resulting in flaccid paralysis and eventual death of the parasite.
References
Unlocking Potency: A Comparative Guide to the Structural Activity Relationship of Milbemycin Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of different milbemycin derivatives, offering insights into how specific structural modifications influence their efficacy as insecticidal, acaricidal, and nematicidal agents. The information presented is supported by experimental data and detailed methodologies to aid in the design of novel, more potent analogues.
Milbemycins, a class of macrolide antibiotics produced by Streptomyces species, have long been recognized for their potent antiparasitic properties. Their complex structure, however, presents a rich scaffold for chemical modification, leading to a diverse array of derivatives with varying degrees of activity. This guide delves into the critical structural determinants of milbemycin efficacy, focusing on key modification sites that have been extensively studied: the C-5 hydroxyl group, the C-13 position, and the C-25 substituent.
Comparative Efficacy of Milbemycin Derivatives: A Quantitative Overview
The biological activity of milbemycin derivatives is profoundly influenced by substitutions at various positions on the macrocyclic ring. The following tables summarize the quantitative data from several key studies, providing a comparative look at the insecticidal, nematicidal, and acaricidal activities of different analogues.
Insecticidal Activity
Modifications at the C-13 position have been shown to significantly impact the insecticidal potency of milbemycin derivatives. The following table presents the 50% lethal concentration (LC50) values of various C-13 substituted analogues against the oriental armyworm (Mythimna separata) and the black bean aphid (Aphis fabae).
| Derivative (Substitution at C-13) | Target Pest | LC50 (mg/L)[1] |
| Milbemycin A4 (β-OCH3) | Oriental Armyworm | >10 |
| 13β-(2,2-dimethylbutanoyl)oxy | Oriental Armyworm | 0.250 |
| 13β-(phenylacetyl)oxy | Oriental Armyworm | 0.204 |
| 13β-((Z)-1-(methoxyimino)-1-phenylacetyl)oxy | Oriental Armyworm | 0.350 |
| Milbemycin A4 (β-OCH3) | Black Bean Aphid | >10 |
| 13β-(2,2-dimethylbutanoyl)oxy | Black Bean Aphid | 0.150 |
| 13β-(phenylacetyl)oxy | Black Bean Aphid | 0.070 |
| 13β-((Z)-1-(methoxyimino)-1-phenylacetyl)oxy | Black Bean Aphid | 0.120 |
Nematicidal Activity
The C-5 position is crucial for the anthelmintic activity of milbemycins. Modifications to the hydroxyl group at this position have been demonstrated to have a significant impact on efficacy against nematodes such as Nippostrongylus brasiliensis.
| Derivative (Modification at C-5) | Target Organism | Minimal Concentration for 100% Immotility (µg/mL)[2] |
| Milbemycin A4 (OH) | Nippostrongylus brasiliensis | 0.1 |
| 5-O-Acetyl-milbemycin A4 | Nippostrongylus brasiliensis | >10 |
| 5-O-Methyl-milbemycin A4 | Nippostrongylus brasiliensis | >10 |
| 5-Deoxy-5-amino-milbemycin A4 | Nippostrongylus brasiliensis | >10 |
| 5-Oxo-milbemycin A4 | Nippostrongylus brasiliensis | 1.0 |
Acaricidal Activity
Substitutions at the C-25 position have been explored to enhance the acaricidal properties of milbemycin derivatives against pests like the two-spotted spider mite (Tetranychus urticae).
| Derivative (Substitution at C-25) | Target Pest | Mortality (%) at 1 ppm[3] | LC50 (ppm)[3] |
| Milbemycin A4 (ethyl) | Tetranychus urticae | - | ~1 |
| 25-Methylmilbemycin A4 | Tetranychus urticae | 100 | 0.1 |
| 25-Isopropylmilbemycin D | Tetranychus urticae | - | - |
Mechanism of Action: Targeting Invertebrate Nervous Systems
Milbemycin derivatives exert their potent antiparasitic effects by targeting the nervous system of invertebrates. Their primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls), which are unique to invertebrates, and to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels. This targeted action contributes to their relatively low toxicity in mammals.
The binding of milbemycin to these channels leads to an increased influx of chloride ions into the nerve and muscle cells. This influx causes hyperpolarization of the cell membrane, making it less excitable. The sustained channel opening and subsequent hyperpolarization disrupt neurotransmission, leading to flaccid paralysis and ultimately, the death of the parasite.
Milbemycin's mechanism of action on glutamate-gated chloride channels.
Experimental Protocols: Methodologies for Efficacy Evaluation
The following are detailed protocols for the key experiments cited in this guide, providing a framework for the reproducible assessment of milbemycin derivative efficacy.
Insecticidal Bioassay: Leaf-Dip Method
This method is commonly used to evaluate the contact and ingestion toxicity of insecticides against foliar-feeding insects.
Workflow for a standard leaf-dip insecticidal bioassay.
Materials:
-
Milbemycin derivatives
-
Appropriate solvent (e.g., acetone)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Host plant leaves
-
Target insects
-
Petri dishes
-
Filter paper
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of each milbemycin derivative in a suitable solvent. Create a series of dilutions using distilled water containing a surfactant to ensure even spreading on the leaf surface. A control solution containing only the solvent and surfactant should also be prepared.
-
Leaf Treatment: Individually dip host plant leaves into each test solution for a standardized period (e.g., 10-30 seconds).
-
Drying: Allow the treated leaves to air-dry completely under a fume hood.
-
Insect Exposure: Place a single treated leaf in a Petri dish lined with moist filter paper to maintain turgidity. Introduce a known number of target insects (e.g., 10-20) into each Petri dish.
-
Incubation: Maintain the Petri dishes in an incubator with controlled temperature, humidity, and photoperiod.
-
Mortality Assessment: Record the number of dead insects at predetermined time points (e.g., 24, 48, and 72 hours). Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use the mortality data to calculate the LC50 value for each derivative using probit analysis.
Nematicidal Bioassay: Larval Motility Assay
This in vitro assay is used to determine the anthelmintic activity of compounds by observing their effect on the motility of nematode larvae.[4][5]
Materials:
-
Milbemycin derivatives
-
DMSO (for stock solutions)
-
Culture medium (e.g., RPMI-1640)
-
Nematode larvae (e.g., L3 stage of Nippostrongylus brasiliensis)
-
24-well plates
-
Microscope
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the milbemycin derivatives in DMSO. Further dilute these with the culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should be non-toxic to the larvae (typically ≤0.5%).
-
Assay Setup: Add a specific volume of the test solution to each well of a 24-well plate. Also, prepare control wells containing only the culture medium and medium with the same concentration of DMSO as the test wells.
-
Larval Addition: Add a known number of nematode larvae (e.g., 50-100) to each well.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24-72 hours).
-
Motility Assessment: At the end of the incubation period, observe the motility of the larvae in each well under a microscope. Larvae that are completely immobile, even after gentle prodding, are considered dead or fully inhibited.
-
Data Analysis: Determine the minimal concentration of each derivative that causes 100% immotility of the larvae.
Acaricidal Bioassay: Contact Toxicity Assay
This assay evaluates the toxicity of compounds to mites through direct contact.
Materials:
-
Milbemycin derivatives
-
Solvent (e.g., acetone)
-
Distilled water
-
Surfactant
-
Host plant leaf discs
-
Adult mites (e.g., Tetranychus urticae)
-
Petri dishes
-
Microscope
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of the milbemycin derivatives in a water-surfactant mixture.
-
Treatment of Leaf Discs: Place host plant leaf discs on a moist surface (e.g., agar (B569324) in a Petri dish). Apply a small, uniform volume of each test solution to the surface of the leaf discs.
-
Mite Infestation: After the solution has dried, carefully transfer a known number of adult mites (e.g., 10-20) onto each treated leaf disc.
-
Incubation: Keep the Petri dishes in a controlled environment.
-
Mortality Assessment: After a set exposure time (e.g., 24 or 48 hours), count the number of dead mites under a microscope.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value.
By systematically exploring the structural modifications of the milbemycin scaffold and employing standardized bioassays, researchers can continue to develop more effective and selective antiparasitic agents to address the ongoing challenges in agriculture and animal health.
References
- 1. researchgate.net [researchgate.net]
- 2. Milbemycin derivatives: modification at the C-5 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 24a-Substituted Milbemycin A4 Derivatives and Their Acaricidal Activity against Tetranychus uvticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. avmajournals.avma.org [avmajournals.avma.org]
Off-Target Effects of Milbemycin A3 Oxime: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals assessing the environmental impact of Milbemycin A3 Oxime in comparison to other macrocyclic lactones. This report provides a detailed analysis of its effects on non-target organisms, supported by experimental data and standardized protocols.
This compound, a potent endectocide, is a key weapon in the arsenal (B13267) against parasitic infections in veterinary medicine. As with any biologically active compound, understanding its potential impact on non-target organisms is paramount for responsible environmental stewardship and regulatory compliance. This guide offers a comparative assessment of the off-target effects of this compound, juxtaposed with other widely used macrocyclic lactones: ivermectin, selamectin, and moxidectin.
Executive Summary
This compound, like other avermectins, exhibits high toxicity to certain non-target aquatic and soil invertebrates. Its primary mechanism of action, the potentiation of glutamate-gated chloride channels, is conserved across many invertebrate species, leading to potential off-target consequences. This guide synthesizes available ecotoxicity data, outlines standardized experimental protocols for assessment, and visually represents the key signaling pathway and experimental workflows to provide a comprehensive resource for researchers.
Comparative Ecotoxicity Data
The following tables summarize the available quantitative data on the acute and chronic toxicity of this compound and its counterparts against representative non-target organisms. It is important to note that direct comparative studies testing all four compounds under identical conditions are limited. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of potential variations in experimental methodologies.
Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia magna)
| Compound | 48-hour EC50 (µg/L) | Source |
| Milbemycin Oxime | 0.03[1][2] | Merck MSDS |
| Ivermectin | 0.0057[3][4] | Garric et al., 2007 |
| Moxidectin | 0.0302[5] | Moxidectin EU Pharmaceuticals |
| Selamectin | Data not readily available | - |
EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population.
Table 2: Chronic Toxicity to Aquatic Invertebrates (Daphnia magna)
| Compound | 21-day NOEC (µg/L) | Source |
| Milbemycin Oxime | 0.01[1][2][6] | Merck MSDS |
| Ivermectin | 0.0003[3][4][7] | Garric et al., 2007 |
| Moxidectin | 0.011[5] | Moxidectin EU Pharmaceuticals |
| Selamectin | Data not readily available | - |
NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.
Table 3: Toxicity to Algae (Pseudokirchneriella subcapitata)
| Compound | 72-hour EC50 (µg/L) | 72-hour NOEC (µg/L) | Source |
| Milbemycin Oxime | > 87[1][2] | - | Merck MSDS |
| Ivermectin | > 4000[3][4] | 391[3][4] | Garric et al., 2007 |
| Moxidectin | > 86.9[5] | 86.9[5] | Moxidectin EU Pharmaceuticals |
| Selamectin | Data not readily available | - | - |
Table 4: Acute Toxicity to Soil Invertebrates (Eisenia fetida)
| Compound | 14-day LC50 (mg/kg soil) | Source |
| Milbemycin Oxime | Data not readily available | - |
| Ivermectin | Not specified, but noted to hamper growth and reproduction[8][9] | Ma et al., 2023 |
| Selamectin | Data not readily available | - |
| Moxidectin | Data not readily available | - |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population.
Experimental Protocols
To ensure the generation of comparable and reliable data, standardized testing protocols are crucial. The following sections outline the methodologies for key ecotoxicity experiments based on internationally recognized guidelines.
Acute Immobilisation Test with Daphnia magna
This test is performed according to OECD Guideline 202 .
-
Test Organism: Daphnia magna, neonates (<24 hours old).
-
Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent, and then serial dilutions are made in the test medium (reconstituted water).
-
Test Conditions:
-
Test vessels: Glass beakers.
-
Test volume: At least 2 mL per daphnid.
-
Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.
-
Temperature: 20 ± 2°C.
-
Light: 16-hour light/8-hour dark cycle.
-
Feeding: Daphnids are not fed during the test.
-
-
Procedure:
-
Daphnids are exposed to a range of concentrations of the test substance for 48 hours.
-
Observations are made at 24 and 48 hours.
-
Immobilisation (the inability to swim within 15 seconds after gentle agitation) is the endpoint.
-
-
Data Analysis: The 48-hour EC50 is calculated using probit analysis or another appropriate statistical method.
Algal Growth Inhibition Test
This test follows OECD Guideline 201 .
-
Test Organism: Pseudokirchneriella subcapitata (or other suitable green algae species).
-
Test Substance Preparation: Similar to the Daphnia test, a stock solution is prepared and serially diluted in the algal growth medium.
-
Test Conditions:
-
Test vessels: Glass flasks.
-
Inoculum: An exponential growth phase culture of algae is used to inoculate the test flasks.
-
Temperature: 21-24°C.
-
Light: Continuous, uniform illumination.
-
-
Procedure:
-
Algal cultures are exposed to a range of test concentrations for 72 hours.
-
Algal growth is measured at 24, 48, and 72 hours using a cell counting method (e.g., flow cytometry or a particle counter) or a surrogate parameter like fluorescence.
-
-
Data Analysis: The 72-hour EC50 for growth rate inhibition and yield are calculated. The NOEC is also determined.
Earthworm Acute Toxicity Test
This test is conducted in accordance with OECD Guideline 207 .
-
Test Organism: Eisenia fetida (adults).
-
Test Substance Preparation: The test substance is thoroughly mixed into an artificial soil substrate.
-
Test Conditions:
-
Test containers: Glass containers with perforated lids.
-
Soil: A standardized artificial soil mixture.
-
Temperature: 20 ± 2°C.
-
Light: Continuous illumination to encourage the earthworms to remain in the soil.
-
-
Procedure:
-
Ten adult earthworms are introduced into each test container with the treated soil.
-
The test duration is 14 days.
-
Mortality is assessed at day 7 and day 14. Sub-lethal effects like changes in behavior and weight are also recorded.
-
-
Data Analysis: The 14-day LC50 is determined using appropriate statistical methods.
Mandatory Visualizations
Signaling Pathway of this compound in Invertebrates
Caption: Mechanism of action of this compound in invertebrate neurons.
Experimental Workflow for Aquatic Ecotoxicity Testing
References
- 1. msd.com [msd.com]
- 2. merck.com [merck.com]
- 3. Effects of the parasiticide ivermectin on the cladoceran Daphnia magna and the green alga Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the parasiticide ivermectin on the cladoceran Daphnia magna and the green algae Pseudokirchneriella subcapitata - INRAE - Institut national de recherche pour l’agriculture, l’alimentation et l’environnement [hal.inrae.fr]
- 5. msd.com [msd.com]
- 6. merck.com [merck.com]
- 7. Toxicity of ivermectin on cladocerans: comparison of toxic effects on Daphnia and Ceriodaphnia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive study on the ecotoxicity of ivermectin to earthworms (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of neurotoxic effects of Milbemycin A3 Oxime and other macrocyclic lactones
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of Milbemycin A3 Oxime and other commonly used macrocyclic lactones (MLs), including ivermectin, moxidectin (B1677422), and selamectin (B66261). The information presented herein is supported by experimental data from in vivo and in vitro studies to assist researchers, scientists, and drug development professionals in evaluating the relative safety profiles of these compounds.
Executive Summary
Macrocyclic lactones are a class of broad-spectrum antiparasitic agents widely used in veterinary and human medicine. Their primary mechanism of action involves the potentiation of glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to paralysis and death of the parasite. In mammals, the primary target for neurotoxicity is the GABA type A (GABAA) receptor in the central nervous system (CNS)[1]. The blood-brain barrier, equipped with the P-glycoprotein (P-gp) efflux pump, plays a crucial role in limiting the CNS penetration of most MLs, thereby providing a significant margin of safety. However, in animals with a defective ABCB1 (formerly MDR1) gene, which codes for P-gp, there is an increased risk of neurotoxicity[1].
This guide summarizes the available quantitative data to compare the neurotoxic potential of this compound with other key macrocyclic lactones. The data indicates that while all MLs can be neurotoxic at high doses, there are notable differences in their safety profiles. Moxidectin and selamectin generally exhibit a wider safety margin compared to ivermectin, particularly in P-gp deficient animals. Milbemycin oxime also appears to be safer than ivermectin in sensitive canine breeds.
Quantitative Data Comparison
The following tables summarize key quantitative data from comparative studies on the neurotoxicity of various macrocyclic lactones.
In Vivo Acute Toxicity Data
Table 1: Oral Median Lethal Dose (LD50) in Rodents
| Compound | Species | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Reference(s) |
| Milbemycin Oxime | Mouse (Kunming) | Male | 1832 | 1637.57 - 2022.08 | [2] |
| Mouse (Kunming) | Female | 727 | 603.95 - 868.96 | [2] | |
| Ivermectin | Mouse | Not Specified | 25 | Not Specified | [3] |
| Mouse | Not Specified | 115.2 | Not Specified | [4] | |
| Moxidectin | Rat | Male & Female | 106 | Not Specified | [5][6] |
| Selamectin | Mouse | Male | 4816.7 | Not Specified | [7] |
| Rat | Male | 6091.7 | Not Specified | [7] |
Table 2: Subcutaneous Median Lethal Dose (LD50) in P-glycoprotein Deficient (Mdr1ab -/-) Mice
| Compound | LD50 (µmol/kg) | Reference(s) |
| Ivermectin | 0.46 | [8] |
| Moxidectin | 2.3 | [8] |
In Vitro Neurotoxicity Data
Direct comparative in vitro neurotoxicity data for this compound on mammalian neuronal cells is limited in the currently available literature. However, studies on ivermectin provide some insight into its cytotoxic potential.
Table 3: In Vitro Cytotoxicity of Ivermectin on Human Neuroblastoma (SH-SY5Y) Cells
| Compound | Cell Line | Exposure Time | Effect | Concentration | Reference(s) |
| Ivermectin | SH-SY5Y | 24 hours | Dose-dependent decrease in cell viability | 2.5 - 15 µM | [9] |
GABAA Receptor Modulation
The interaction with mammalian GABAA receptors is a key factor in the neurotoxicity of macrocyclic lactones. The following table compares the effects of ivermectin and moxidectin on rat α1β2γ2 GABAA channels expressed in Xenopus oocytes.
Table 4: Potentiation of GABA-Induced Response in Rat α1β2γ2 GABAA Receptors
| Compound | Maximum Potentiation (%) | Hill Coefficient | Reference(s) |
| Ivermectin | 413.7 ± 66.1 | 1.52 ± 0.45 | [10][11] |
| Moxidectin | 257.4 ± 40.6 | 0.34 ± 0.56 | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in this guide.
In Vivo Acute Neurotoxicity Study in Rodents
This protocol is based on the OECD Guideline 424 for Neurotoxicity Study in Rodents[2].
-
Test Animals: Young adult rats or mice of a standard laboratory strain are used. Animals are randomly assigned to control and treatment groups.
-
Administration of Test Substance: The macrocyclic lactone is administered, typically via oral gavage, in a single dose. A vehicle control group receives the vehicle alone. At least three dose levels are used to determine a dose-response relationship.
-
Observations: Animals are observed for clinical signs of neurotoxicity at regular intervals after dosing and daily thereafter for 14 days. Signs include, but are not limited to, changes in posture, gait, reactivity to handling, and the presence of tremors or convulsions. Body weight is recorded weekly.
-
Functional Observational Battery (FOB): A battery of tests is performed to assess sensory and motor functions. This may include assessments of grip strength, motor activity, and response to auditory stimuli.
-
Neuropathology: At the end of the observation period, animals are euthanized, and the central and peripheral nervous systems are subjected to gross and microscopic examination to identify any treatment-related lesions.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis. The no-observed-adverse-effect level (NOAEL) for neurotoxicity is determined.
In Vitro Cytotoxicity Assay on Neuronal Cells
This protocol describes a general method for assessing the cytotoxicity of a compound on a neuronal cell line, such as the human neuroblastoma SH-SY5Y cell line[9][12].
-
Cell Culture: SH-SY5Y cells are maintained in appropriate culture medium and conditions. For experiments, cells are seeded into 96-well plates at a predetermined density and allowed to attach.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium to various concentrations. The cells are then exposed to these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to the wells and incubated, allowing viable cells to convert it into a colored formazan (B1609692) product.
-
Data Acquisition and Analysis: The absorbance of the formazan product is measured using a microplate reader. The results are expressed as a percentage of the viability of control (vehicle-treated) cells. The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated from the dose-response curve.
GABAA Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of a compound for the GABAA receptor[13][14].
-
Membrane Preparation: Rat brain tissue (e.g., cortex or cerebellum) is homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the GABAA receptor (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification of Binding: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the neurotoxic mechanisms of macrocyclic lactones.
Caption: Mechanism of macrocyclic lactone neurotoxicity at a GABAergic synapse.
Caption: Generalized workflow for an in vivo acute neurotoxicity study in rodents.
References
- 1. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 3. mdpi.com [mdpi.com]
- 4. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. study comparing moxidectin: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct measurements of neurosteroid binding to specific sites on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Relative Neurotoxicity of Ivermectin and Moxidectin in Mdr1ab (−/−) Mice and Effects on Mammalian GABA(A) Channel Activity | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. Relative neurotoxicity of ivermectin and moxidectin in Mdr1ab (-/-) mice and effects on mammalian GABA(A) channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Milbemycin A3 Oxime: A Guide for Laboratory Professionals
The proper management and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Milbemycin A3 Oxime, designed for researchers, scientists, and drug development professionals. While some safety data sheets (SDS) for pure this compound do not classify the substance as hazardous under the Globally Harmonized System (GHS)[1], other sources for the closely related "Milbemycin oxime" (typically a mixture of A3 and A4 oximes) classify it as very toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, a conservative approach is mandated. The overriding principle is to prevent any release into the environment by treating all this compound waste as hazardous chemical waste.[2][5]
Core Disposal Principle: Treat as Environmentally Hazardous Waste
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][6][7][8] Improper disposal can lead to environmental contamination and significant legal and financial penalties.[6] All waste must be managed in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Step-by-Step Disposal Procedures
A comprehensive disposal plan should be in place before beginning any work with this compound.[9] This involves proper segregation, containment, and labeling of all waste streams.
Step 1: Waste Segregation
Immediately segregate all materials that have come into contact with this compound at the point of generation.[6][10] Do not mix this waste with non-hazardous laboratory trash or other incompatible chemical waste streams.[9]
Waste streams to segregate include:
-
Solid Waste: Unused or expired pure this compound.
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental dilutions.
-
Contaminated Materials: Personal protective equipment (PPE), weigh boats, pipette tips, vials, flasks, and absorbent materials used for spill cleanup.
Step 2: Containment and Labeling
Proper containment is crucial to prevent leaks and exposure.
-
Solid this compound Waste:
-
Liquid Waste Containing this compound:
-
Collect all aqueous and organic solvent solutions in separate, dedicated, and clearly labeled hazardous waste containers.[9] Do not mix aqueous and organic wastes.
-
Use containers that are chemically compatible with the solvent (e.g., glass or polyethylene).[6]
-
Ensure containers have secure, tight-fitting lids to prevent leaks or evaporation.[6][8] Evaporation is not an acceptable method of disposal.[7][8]
-
Label the container "Hazardous Waste - this compound in [Solvent Name]" and list the approximate concentration.[8]
-
-
Contaminated Labware and Debris (Solid Waste):
-
Collect all contaminated disposable items such as gloves, absorbent pads, and plasticware in a designated, lined container (e.g., a pail with a clear plastic bag).[11]
-
Label the container "Hazardous Waste - this compound Contaminated Debris".
-
All waste containers must be marked with the date when waste was first added.[11]
Step 3: Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][11]
-
Ensure all containers are securely closed when not in use.[6][8]
-
Store containers in a well-ventilated area and use secondary containment to prevent spills.[6]
-
Adhere to institutional and regulatory limits for the volume of waste stored in an SAA.[7][11]
Step 4: Arrange for Professional Disposal
Hazardous waste must be collected and disposed of by trained professionals or a licensed waste management company.[7][11]
-
Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department.[8]
-
Do not transport hazardous waste outside of the laboratory yourself.[7]
-
Ensure all paperwork, such as waste profiles or manifests, is completed accurately as required by your institution and transporters.[12]
Spill Management
In the event of a spill, prompt and correct action is necessary to mitigate risks.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the area.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, before cleaning the spill.[13]
-
Containment & Cleanup:
-
Disposal: Collect all cleanup materials, including the absorbent and contaminated PPE, and place them into a properly labeled hazardous waste container for disposal.[7][13]
-
Decontamination: Clean the spill area thoroughly with soap and water.[13]
Quantitative Data and Hazard Summary
The following table summarizes key hazard classifications and regulatory storage limits. The discrepancy in hazard data highlights the importance of adopting the most protective disposal protocols.
| Parameter | Value / Classification | Source / Regulation |
| GHS Classification (this compound) | Substance is not classified | Cayman Chemical SDS[1] |
| GHS Classification (Milbemycin oxime) | Aquatic Hazard (Acute & Chronic), Category 1 | Various SDS[3][4] |
| NFPA Rating (this compound) | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
| HMIS Rating (this compound) | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 Gallons of Hazardous Waste | RCRA (40 CFR 262.15)[14] |
| SAA Acute Hazardous Waste Limit | ≤ 1 Quart of Acute Hazardous Waste | RCRA (40 CFR 262.15)[7][14] |
| Academic Lab Waste Removal Frequency | Every 6 to 12 months (depending on regulations) | EPA Subpart K / Institutional Policy[6][11][14] |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for the proper handling and disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. canbipharm.com [canbipharm.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. Veterinary Compliance Assistance [vetca.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. acs.org [acs.org]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
